molecular formula C12H13NS B1311022 N-Methyl-N-(4-thien-2-ylbenzyl)amine CAS No. 850375-04-1

N-Methyl-N-(4-thien-2-ylbenzyl)amine

Cat. No.: B1311022
CAS No.: 850375-04-1
M. Wt: 203.31 g/mol
InChI Key: DRDAOZOONYPMPX-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAOZOONYPMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427796
Record name N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE
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Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-04-1
Record name N-Methyl-4-(2-thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE
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URL https://comptox.epa.gov/dashboard/DTXSID80427796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary amine featuring a benzylamine core structure substituted with a thiophene ring. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of the thiophene moiety, a common heterocycle in pharmaceuticals, combined with the benzylamine scaffold, suggests potential for diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, detailed characterization parameters, and a discussion of its potential biological significance.

Chemical Structure and Properties

This compound consists of a central nitrogen atom bonded to a methyl group, a benzyl group, which is in turn substituted at the para (4) position with a thien-2-yl group.

  • IUPAC Name: N-Methyl-1-(4-(thiophen-2-yl)phenyl)methanamine

  • Molecular Formula: C₁₂H₁₃NS

  • Molecular Weight: 203.31 g/mol

  • CAS Number: 1020063-54-4[1]

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight203.31 g/mol PubChem[2]
XLogP33.1PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count3PubChem[2]

Synthesis Pathway

Proposed Synthesis Route: Reductive Amination

A direct and widely used method for synthesizing secondary and tertiary amines is reductive amination.[3][4] This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 4-(Thiophen-2-yl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation (-H2O) Amine Methylamine (CH3NH2) Amine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-(Thiophen-2-yl)benzaldehyde

  • Methylamine (as a solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization Data (Predicted)

As experimental spectra for this specific molecule are not widely published, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (Thiophene)7.20 - 7.40m-
Ar-H (Benzene)7.35 - 7.60m (AA'BB' system)~8.0
Ar-CH₂-N~3.60s-
N-CH₃~2.30s-
N-H (amine)~1.80br s-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=C (Thiophene)123.0 - 128.0
C=C (Benzene)127.0 - 130.0
C-S (Thiophene)~143.0
C-C (ipso-Benzene)~135.0, ~140.0
Ar-CH₂-N~58.0
N-CH₃~36.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, this compound will not show N-H stretching bands.[5][6]

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic, CH₃ & CH₂)2980 - 2850Medium
C=C stretch (Aromatic Rings)1600, 1500, 1450Medium-Strong
C-N stretch (Aliphatic Amine)1250 - 1020Medium
C-S stretch (Thiophene)850 - 700Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueAssignment
203[M]⁺ (Molecular Ion)
188[M - CH₃]⁺
121[Thienyl-C₆H₄-CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
44[CH₂=N⁺H-CH₃]

Experimental Workflows and Biological Pathways

Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a newly synthesized compound.

CharacterizationWorkflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR IR Spectroscopy Start->IR Purity Purity Analysis (HPLC, GC-MS) Start->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity->Structure_Confirm Data_Archive Data Archiving Structure_Confirm->Data_Archive

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Derivatives of benzylamine and thiophene are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] For instance, some benzamide derivatives act as inhibitors of the bacterial cell division protein FtsZ, making it a promising target for new antibiotics.[8] A hypothetical signaling pathway illustrating this mechanism is presented below.

SignalingPathway cluster_cell Bacterial Cell Compound N-Methyl-N- (4-thien-2-ylbenzyl)amine Membrane Cell Membrane Compound->Membrane Penetration FtsZ FtsZ Monomers Compound->FtsZ Binding Membrane->FtsZ Z_Ring Z-Ring Assembly FtsZ->Z_Ring Polymerization Inhibition Inhibition FtsZ->Inhibition Septum Septum Formation Z_Ring->Septum Division Cell Division Septum->Division

Caption: Hypothetical inhibition of bacterial cell division by targeting the FtsZ protein.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the field of drug discovery. This guide has outlined its core chemical properties, a robust synthetic strategy via reductive amination, and a predicted spectroscopic profile for its characterization. The potential for this class of compounds to exhibit valuable biological activities, such as antimicrobial action, warrants further experimental validation. The provided protocols and workflows serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and related compounds.

References

An In-depth Technical Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the molecular properties, a proposed synthetic route, and key data for N-Methyl-N-(4-thien-2-ylbenzyl)amine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a secondary amine containing a benzyl and a thienyl moiety. The fundamental molecular data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₃NS
Molecular Weight 203.31 g/mol
IUPAC Name N-methyl-1-[4-(thiophen-2-yl)phenyl]methanamine
PubChem CID 7127781

Proposed Synthesis Pathway

The proposed two-step, one-pot synthesis for this compound starts from 4-(thiophen-2-yl)benzaldehyde and methylamine. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 4-(thiophen-2-yl)benzaldehyde C Imine Formation A->C + Methylamine B Methylamine (CH3NH2) B->C D Reduction C->D Imine Intermediate E This compound D->E + Reducing Agent (e.g., NaBH4)

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Proposed)

This section outlines a detailed, albeit proposed, experimental methodology for the synthesis of this compound based on standard reductive amination procedures.

Materials:

  • 4-(thiophen-2-yl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM) as solvent

  • Glacial acetic acid (if using STAB)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(thiophen-2-yl)benzaldehyde in a suitable solvent (e.g., methanol, 10-20 mL per gram of aldehyde).

  • Amine Addition: To the stirred solution, add 1.2 to 1.5 equivalents of methylamine solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

    • Using Sodium Triacetoxyborohydride: If using STAB (a milder reducing agent), the reaction is typically performed in an aprotic solvent like DCM. After the initial imine formation, 1.5 equivalents of STAB and a catalytic amount of glacial acetic acid are added, and the reaction is stirred at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose any excess reducing agent.

    • If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Diverse Biological Landscape of Thienylbenzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the burgeoning field of thienylbenzylamine derivatives reveals a scaffold with significant therapeutic potential across oncology, infectious diseases, and neurology. This technical guide offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and elucidation of their mechanisms of action through signaling pathway diagrams.

Thienylbenzylamine derivatives, a class of organic compounds characterized by a thiophene ring linked to a benzylamine moiety, have emerged as a promising area of research in medicinal chemistry. The unique structural combination of the electron-rich thiophene ring and the versatile benzylamine group provides a framework for a wide array of chemical modifications, leading to compounds with diverse and potent biological effects. This guide synthesizes the current scientific literature to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential therapeutic applications of these molecules.

Anticancer Activity: Targeting Proliferative Pathways

Several studies have highlighted the cytotoxic potential of thienylbenzylamine derivatives against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various thienylbenzylamine-related structures has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. While data on direct thienylbenzylamine conjugates is emerging, studies on closely related thieno[2,3-c]pyridine and N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives provide valuable insights into their potential. For instance, certain thieno[2,3-c]pyridine derivatives have demonstrated potent inhibition against cancer cell lines such as HSC3 (head and neck), T47D (breast), and RKO (colon), with IC50 values in the low micromolar range.[1] Similarly, an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative has shown significant antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC50 values of 1.88 µM and 2.12 µM, respectively.[2]

Compound ClassCell LineIC50 (µM)Reference
Thieno[2,3-c]pyridine Derivative (6i)HSC3 (Head and Neck Cancer)10.8[1]
Thieno[2,3-c]pyridine Derivative (6i)T47D (Breast Cancer)11.7[1]
Thieno[2,3-c]pyridine Derivative (6i)RKO (Colon Cancer)12.4[1]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative (5a)MCF-7 (Breast Cancer)1.88[2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative (5a)B16-F10 (Melanoma)2.12[2]
4-Anilinoquinolinylchalcone Derivative (4a)MDA-MB-231 (Breast Cancer)Value not specified[3]
2-Substituted Aniline Pyrimidine Derivative (18c)HepG2 (Liver Cancer)Comparable to Cabozantinib[4]
2-Substituted Aniline Pyrimidine Derivative (18c)MDA-MB-231 (Breast Cancer)Superior to Cabozantinib[4]
2-Substituted Aniline Pyrimidine Derivative (18c)HCT116 (Colon Cancer)Superior to Cabozantinib[4]

Note: Specific IC50 values were not provided for all compounds in the source material.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thienylbenzylamine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6][8]

  • Compound Treatment: Prepare serial dilutions of the thienylbenzylamine derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h (Cell Adhesion) cell_seeding->incubation1 add_compound Add serially diluted thienylbenzylamine derivatives incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of thienylbenzylamine derivatives using the MTT assay.
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Small molecule inhibitors can target different nodes of this pathway. While specific studies on thienylbenzylamine derivatives are ongoing, the structural motifs present in these compounds suggest a potential to interact with kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Thienylbenzylamine Thienylbenzylamine Derivative Thienylbenzylamine->PI3K Potential Inhibition Thienylbenzylamine->Akt Thienylbenzylamine->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by thienylbenzylamine derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thienylbenzylamine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on N-benzyl-3-methylbuten-2-enamide derivatives, which share structural similarities, have shown potent activity against Escherichia coli and Staphylococcus aureus with MIC values as low as 0.01 g/mL.[14] Guanidine and aminoguanidine hydrazone derivatives of benzylamines have also demonstrated significant potency, with MICs in the low µg/mL range against S. aureus and E. coli.[15]

Compound ClassMicroorganismMICReference
N-(4-hydroxybenzyl)-3-methylbut-2-enamideEscherichia coli0.01 g/mL[14]
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideEscherichia coli0.01 g/mL[14]
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideEscherichia coli0.01 g/mL[14]
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideStaphylococcus aureus0.01 g/mL[14]
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideStaphylococcus aureus0.02 g/mL[14]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m)Staphylococcus aureus0.5 µg/mL[15]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m)Escherichia coli1 µg/mL[15]
Benzyl bromide derivative (1c)Streptococcus pyogenes0.5 mg/mL[16]
Benzyl bromide derivative (1a)Candida albicans0.25 mg/mL[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[17][18][19][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thienylbenzylamine derivatives

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Plate Preparation: Prepare serial twofold dilutions of the thienylbenzylamine derivatives in the broth medium directly in the wells of a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[19]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 16-20 hours for most bacteria.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains clear).[17]

Broth_Microdilution_Workflow start Start prep_plates Prepare serial dilutions of thienylbenzylamine derivatives in 96-well plates start->prep_plates prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate plates with microbial suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates (e.g., 35°C for 16-20h) inoculate->incubate read_mic Visually determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Membrane_Disruption_Mechanism cluster_compound Thienylbenzylamine Derivative cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Cationic & Lipophilic Properties membrane Anionic Phospholipid Bilayer compound->membrane Electrostatic & Hydrophobic Interactions permeabilization Increased Membrane Permeability membrane->permeabilization Leads to leakage Leakage of Intracellular Contents permeabilization->leakage cell_death Cell Death leakage->cell_death

References

N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Preclinical Candidate Profile and Investigational Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a novel small molecule with structural motifs suggestive of psychoactive properties. While direct pharmacological data for this compound is not publicly available, its constituent chemical features—a benzylamine core and a thiophene moiety—are present in numerous compounds with known central nervous system (CNS) activity. This technical whitepaper presents a speculative yet scientifically grounded exploration of the potential therapeutic targets of this compound. By drawing parallels with structurally related compounds, we hypothesize its potential interaction with key neurological targets, including monoamine oxidase (MAO), serotonin receptors, and dopamine receptors. This document outlines a comprehensive, albeit theoretical, preclinical investigational plan to elucidate the pharmacological profile of this compound, complete with proposed experimental workflows and data interpretation frameworks. This serves as a roadmap for researchers interested in initiating a drug discovery program centered on this or structurally similar molecules.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents for neurological and psychiatric disorders is a continuous endeavor in medicinal chemistry. The compound this compound presents an intriguing scaffold, combining the well-established N-benzyl-N-methylamine core with a 2-substituted thiophene ring. The N-benzyl-N-methylamine structure is a common feature in molecules targeting monoaminergic systems, which are critically involved in mood, cognition, and motor control. The incorporation of a thiophene ring, a bioisostere of a phenyl group, can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency or altering selectivity.

Given the absence of published biological data for this compound, this document will proceed with a hypothesis-driven approach. We will dissect the molecule's structural components to predict its most likely therapeutic targets and propose a systematic research and development pathway to validate these predictions.

Hypothesized Therapeutic Targets

Based on structural analogy to known CNS-active compounds, we propose three primary, hypothetical therapeutic targets for this compound.

Monoamine Oxidase (MAO)

Many compounds containing a benzylamine or a thienyl moiety have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3][4][5] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressants and anti-Parkinsonian drugs.

Serotonin Receptors (5-HTRs)

The N-benzylamine scaffold is a key pharmacophore in a variety of serotonin receptor ligands.[6][7][8][9][10] Depending on the substitution pattern, these compounds can act as agonists or antagonists at different 5-HT receptor subtypes, influencing processes ranging from mood and anxiety to appetite and cognition.

Dopamine Receptors (DRDs)

The thienyl group is present in several dopamine receptor ligands.[11][12] The overall structure of this compound bears some resemblance to dopamine agonists and antagonists, suggesting a potential interaction with D1-like or D2-like receptors, which are pivotal in motor control, motivation, and reward pathways.

Proposed Preclinical Investigation Workflow

A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Target Validation & Efficacy cluster_2 Phase 3: Lead Optimization a1 Primary Target Screening a2 Secondary Target Screening a1->a2 a3 ADMET & Toxicology Screening a2->a3 b1 Animal Models of Disease a3->b1 b2 Pharmacokinetic Studies b1->b2 b3 Preliminary Toxicology b2->b3 c1 Structure-Activity Relationship (SAR) Studies b3->c1 c2 Synthesis of Analogs c1->c2 c3 Iterative Screening c2->c3 c3->a1 Refined Screening G cluster_0 Monoaminergic Synapse MAO MAO-A/B Neurotransmitters Serotonin, Dopamine MAO->Neurotransmitters Metabolism Compound This compound Compound->MAO Inhibition Postsynaptic_Receptors 5-HT2A/2C, D2 Compound->Postsynaptic_Receptors Partial Agonism/Antagonism Neurotransmitters->Postsynaptic_Receptors Activation

References

The Emerging Potential of the N-Methyl-N-(4-thien-2-ylbenzyl)amine Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer both promising biological activity and favorable physicochemical properties is a central theme in modern drug discovery. The N-Methyl-N-(4-thien-2-ylbenzyl)amine core represents a compelling, yet underexplored, scaffold with significant potential for the design of new therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, drawing upon data from structurally related compounds to illuminate its potential applications, synthesize a rational drug design strategy, and provide detailed experimental protocols to facilitate further research.

Introduction to the this compound Scaffold

The this compound scaffold is characterized by a central N-methyl benzylamine core, where the benzyl ring is substituted at the 4-position with a thiophene-2-yl group. This unique combination of a flexible N-methyl benzylamine moiety and a heteroaromatic thiophene ring system presents several attractive features for drug design:

  • Structural Rigidity and Flexibility: The thiophene and benzene rings provide a degree of rigidity, which can be advantageous for specific receptor interactions, while the methylene bridge and the N-methyl group offer conformational flexibility.

  • Lipophilicity and Metabolic Stability: The thiophene ring can modulate the lipophilicity of the molecule and may influence its metabolic profile. Thiophene-containing drugs are known to exhibit a range of metabolic fates.

  • Hydrogen Bonding and Aromatic Interactions: The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and other non-covalent interactions with biological targets.

While direct biological data for this compound is not extensively available in the public domain, analysis of related N-benzyl-N-methylamine and thiophene-containing structures suggests potential for activity across a range of therapeutic areas, including the central nervous system (CNS) and oncology.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Based on the biological activities of analogous compounds, the this compound scaffold is a promising starting point for the design of modulators of various biological targets.

Central Nervous System (CNS) Targets

A significant body of research on N-benzyl phenethylamines has demonstrated high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] These receptors are implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and psychosis. The data from these studies can be extrapolated to guide the design of thiophene-containing analogs.

Table 1: In Vitro Activity of N-Benzyl Phenethylamine Analogs at 5-HT2A and 5-HT2C Receptors [1]

Compound IDRX5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1a H2'-OMe1.9121.831
1b H2'-OH3.5140.07431
2a F2'-OMe2.5152.943
2b F2'-OH4.1220.2158
3a Cl2'-OMe1.1111.528
3b Cl2'-OH2.1180.1541
4a Br2'-OMe0.89.21.125
4b Br2'-OH1.5140.1133
5a I2'-OMe0.67.50.821
5b I2'-OH1.2110.0929

This table is a partial representation of the data from Hansen et al. (2014) and is intended to be illustrative of the SAR trends.

Key SAR Insights:

  • N-Benzyl Substitution: The presence of an N-benzyl group, particularly with substituents at the 2'-position of the benzyl ring, significantly enhances affinity and functional activity at 5-HT2A receptors compared to simple N-alkylated phenethylamines.[1]

  • 2'-Substituent on Benzyl Ring: A hydroxyl group at the 2'-position of the benzyl ring (e.g., compound 1b ) generally confers higher functional potency at the 5-HT2A receptor than a methoxy group.[1]

  • 4-Position on Phenethylamine Ring: Halogen substituents at the 4-position of the phenethylamine ring are well-tolerated and can lead to high-affinity ligands.

These findings suggest that modifications to the thiophene ring and the N-methylbenzylamine portion of the this compound scaffold could yield potent and selective 5-HT receptor modulators.

Oncology Targets

The N-benzylamine scaffold has also been explored in the context of oncology. For instance, derivatives of N-Benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinase USP1/UAF1, a target implicated in DNA damage repair and cancer cell survival.

Table 2: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1

Compound IDAmine MoietyUSP1/UAF1 IC50 (µM)
1 thiophen-2-ylmethanamine1.0
12 4-phenyl benzyl amine3.7
16 4-pyridinylmethanamine1.9
17 3-pyridinylmethanamine1.1

Data adapted from available research on USP1/UAF1 inhibitors.

Key SAR Insights:

  • The nature of the amine side chain plays a crucial role in determining the inhibitory potency. A thiophen-2-ylmethanamine moiety (compound 1 ) was found to be a potent component.

  • Substitution on the phenyl ring of the benzylamine can be tolerated, allowing for the introduction of various functionalities to modulate properties like solubility and cell permeability.

These results highlight the potential of the this compound scaffold as a starting point for developing novel anticancer agents.

Experimental Protocols

The following protocols are based on established synthetic and analytical methods for related compounds and can be adapted for the synthesis and evaluation of this compound derivatives.

General Synthesis via Reductive Amination

The most direct and versatile method for synthesizing this compound and its analogs is through reductive amination.

Scheme 1: General Synthetic Route

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Aldehyde 4-(Thiophen-2-yl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine Amine Methylamine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • 4-(Thiophen-2-yl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Imine Formation: To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: After imine formation is complete (typically 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the reduction is complete (monitored by TLC or LC-MS, typically 1-2 hours), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Receptor Binding Assay (Example: 5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.

Workflow for Receptor Binding Assay

G Start Prepare reagents Incubation Incubate membrane prep, radioligand, and test compound Start->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Analysis Data analysis to determine IC50 and Ki Scintillation->Analysis End Results Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., spiperone)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Preparation: Add assay buffer, test compound at various concentrations, and the radioligand to the wells of a 96-well plate.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Hypothesis

Based on the activity of related compounds, a primary hypothesis is that this compound derivatives could act as modulators of G-protein coupled receptors (GPCRs), such as the serotonin receptors.

Hypothesized Signaling Pathway for a 5-HT2A Agonist

G Ligand N-(4-thien-2-ylbenzyl)amine Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Potential Gq-coupled signaling pathway for 5-HT2A receptor agonists.

This pathway illustrates how an agonist binding to the 5-HT2A receptor can lead to the activation of phospholipase C and subsequent downstream signaling events, ultimately resulting in a cellular response. The specific cellular outcomes will depend on the cell type and the broader signaling network.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile starting point for the design of novel drug candidates. By leveraging the extensive structure-activity relationship data from related N-benzylamine series, researchers can rationally design and synthesize new derivatives with potentially high affinity and selectivity for a range of biological targets, particularly within the CNS and oncology. The provided experimental protocols offer a practical framework for the synthesis and evaluation of these new chemical entities.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations on the thiophene and benzyl rings, followed by screening against a panel of relevant biological targets.

  • In-depth SAR Studies: Detailed investigation of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their biological effects.

  • In Vivo Evaluation: Progression of the most promising candidates into preclinical in vivo models to assess their efficacy and safety.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of next-generation medicines for a variety of diseases.

References

In-depth Technical Guide: N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the scientific documentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine, preventing a detailed analysis of its biological activity and mechanism of action. While the compound is listed in chemical databases such as PubChem with the Chemical Abstracts Service (CAS) number 1020252-78-7 and a molecular formula of C12H13NS, dedicated studies exploring its synthesis, pharmacological properties, and potential therapeutic applications are not publicly available in the current scientific literature.

This guide aims to provide a foundational understanding of the structural class to which this compound belongs and to infer potential areas of interest for future research based on the analysis of structurally related compounds. However, it must be explicitly stated that the following sections are based on extrapolations from similar molecules and do not represent data directly associated with this compound.

Structural Context and Potential Pharmacological Relevance

This compound is a tertiary amine featuring a benzyl group substituted with a thiophene ring at the para position. The presence of the N-methylbenzylamine scaffold is common in compounds targeting the central nervous system, particularly the monoamine transporters. The thiophene moiety, a bioisostere of a phenyl ring, is often incorporated into drug candidates to modulate metabolic stability, receptor affinity, and overall pharmacokinetic profiles.

Given its structural features, it is plausible that this compound could interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs.

Inferred Biological Activities from Structurally Related Compounds

Research on N-substituted benzylamines and compounds containing thienyl moieties suggests a range of potential biological activities. Studies on analogous compounds have often focused on their ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

It is crucial to reiterate that the following data is from related but distinct molecules and should not be directly attributed to this compound.

Table 1: Hypothetical Quantitative Data Based on Analogous Compounds
ParameterValuePutative Target(s)Reference Compound Class
DAT IC50-Dopamine TransporterThienyl-substituted benzylamines
SERT IC50-Serotonin TransporterN-methyl-benzylamine derivatives
NET IC50-Norepinephrine TransporterThienyl-containing monoamine uptake inhibitors
In vivo efficacy---
Pharmacokinetic Profile---
No specific quantitative data for this compound has been found in the reviewed literature.

Postulated Experimental Protocols

To characterize the pharmacological profile of this compound, a series of standard experimental protocols would be required. These would include:

  • Synthesis: Chemical synthesis would likely involve the reductive amination of 4-(thiophen-2-yl)benzaldehyde with methylamine, followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

  • In Vitro Binding Assays: Radioligand binding assays using cell lines expressing human DAT, SERT, and NET would be essential to determine the binding affinity (Ki) of the compound for each transporter.

  • In Vitro Uptake Inhibition Assays: Functional assays measuring the inhibition of [3H]dopamine, [3H]serotonin, and [3H]norepinephrine uptake in synaptosomes or transfected cells would determine the compound's potency (IC50) as a reuptake inhibitor.

  • In Vivo Behavioral Studies: Should in vitro studies show significant activity, animal models of depression, anxiety, or addiction could be employed to assess the compound's behavioral effects.

Potential Signaling Pathways and Experimental Workflows

Based on the presumed interaction with monoamine transporters, the primary signaling pathway affected by this compound would be the modulation of synaptic neurotransmitter levels. Inhibition of reuptake would lead to increased concentrations of dopamine, serotonin, or norepinephrine in the synapse, thereby enhancing signaling through their respective postsynaptic receptors.

Below are hypothetical diagrams illustrating a potential experimental workflow for characterizing this compound and a simplified representation of its presumed mechanism of action.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Radioligand Binding Assays (DAT, SERT, NET) Characterization->Binding Uptake Neurotransmitter Uptake Inhibition Assays Binding->Uptake PK Pharmacokinetic Studies Uptake->PK Behavior Behavioral Models PK->Behavior

Caption: Hypothetical experimental workflow for the characterization of this compound.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (DAT/SERT/NET) Compound->Transporter Inhibits Vesicle Neurotransmitter Vesicle Synapse Neurotransmitter Vesicle->Synapse Release Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binds Signal Signal Transduction Receptor->Signal

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Conclusion

N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential safety and toxicity profile of N-Methyl-N-(4-thien-2-ylbenzyl)amine based on available data for structurally related compounds and general toxicological principles. As of the date of this report, no specific in-depth safety and toxicity studies for this compound have been published in the public domain. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with caution. All data derived from sources other than direct testing of the target compound are clearly indicated.

Executive Summary

This compound is a chemical entity for which a detailed and experimentally verified safety and toxicity profile is not currently available. However, based on the toxicological data of its core structural components—N-methylbenzylamine and a thiophene moiety—several potential hazards can be anticipated. The N-methylbenzylamine portion suggests potential for skin and eye irritation or corrosion, as well as possible acute oral toxicity. The thiophene ring introduces the likelihood of metabolism-induced toxicity, particularly hepatotoxicity, through the formation of reactive intermediates. This whitepaper synthesizes the available information to provide a predictive assessment of the compound's safety profile, outlines potential metabolic pathways, and details general experimental protocols for its comprehensive toxicological evaluation. All quantitative data presented are for related compounds and should be used for guidance purposes only.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC12H13NSPubChem[1]
Molecular Weight203.31 g/mol PubChem[1]
IUPAC NameN-methyl-1-[4-(thiophen-2-yl)phenyl]methanaminePubChem[1]
CAS NumberNot Available
AppearanceNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilityNot Available
LogP (Predicted)3.1PubChem[2]

Hazard Identification and Classification

While no official hazard classification exists for this compound, a presumptive classification can be derived from the known hazards of N-methylbenzylamine.

GHS Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

This presumptive classification is based on the known properties of N-methylbenzylamine and should be confirmed through appropriate experimental testing.

Toxicological Data (Surrogate Compounds)

No quantitative toxicological data for this compound are available. The following tables summarize data for structurally related compounds to provide an indication of potential toxicity.

Table 1: Acute Toxicity Data for Surrogate Compounds

CompoundTestRouteSpeciesValueReference
N-MethylbenzylamineLD50OralRat300 mg/kgCole-Parmer MSDS

Table 2: Genetic Toxicology of Surrogate Compounds

CompoundTest TypeSystemResult
This compoundNot AvailableNot AvailableNot Available

Table 3: Carcinogenicity of Surrogate Compounds

CompoundSpeciesRouteResult
This compoundNot AvailableNot AvailableNot Available

Table 4: In Vitro Cytotoxicity of Thiophene-Containing Compounds

CompoundCell LineIC50 (µM)Reference
Thienyl-pyrazole derivativeMCF-7 (Breast Cancer)3.36 ± 0.2Azhar International Journal of Pharmaceutical and Medical Sciences[3]
Thienyl-pyrazole derivativePC-3 (Prostate Cancer)9.58 ± 0.7Azhar International Journal of Pharmaceutical and Medical Sciences[3]
Thienyl-pyrazole derivativeHCT-116 (Colon Cancer)7.41 ± 0.5Azhar International Journal of Pharmaceutical and Medical Sciences[3]

Proposed Metabolic Pathways and Toxicological Mechanisms

The toxicity of this compound is likely influenced by its metabolism. Two primary pathways are anticipated based on its structure: metabolism of the N-methylbenzylamine moiety and metabolism of the thiophene ring.

Metabolism of the N-methylbenzylamine moiety: This can involve N-demethylation to form the corresponding benzylamine, followed by oxidation to benzoic acid derivatives which are then conjugated and excreted.

Metabolism of the thiophene ring: The thiophene ring is a known structural alert and can undergo bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic intermediates such as thiophene S-oxides and thiophene epoxides. These reactive metabolites have the potential to bind covalently to cellular macromolecules, including proteins and DNA, which can lead to cellular damage and toxicity, particularly in the liver.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Cellular Effects Parent This compound N_demethylation N-demethylation Parent->N_demethylation CYP450 Thiophene_oxidation Thiophene Oxidation Parent->Thiophene_oxidation CYP450 Demethylated_metabolite N-(4-thien-2-ylbenzyl)amine N_demethylation->Demethylated_metabolite Reactive_intermediates Thiophene S-oxide / Epoxide Thiophene_oxidation->Reactive_intermediates Conjugation Conjugation (e.g., Glucuronidation) Demethylated_metabolite->Conjugation Cellular_damage Covalent Binding to Macromolecules -> Toxicity Reactive_intermediates->Cellular_damage Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols for Safety and Toxicity Assessment

A comprehensive evaluation of the safety and toxicity of this compound would require a battery of in vitro and in vivo tests. The following diagram outlines a general workflow for such an assessment.

Experimental Workflow for Toxicity Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Test Compound: This compound In_vitro In Vitro Toxicity Assays Start->In_vitro In_vivo In Vivo Toxicity Studies Start->In_vivo If warranted by in vitro results and intended use Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) In_vitro->Genotoxicity Metabolism In Vitro Metabolism (Liver Microsomes, Hepatocytes) In_vitro->Metabolism Acute_Toxicity Acute Toxicity (e.g., LD50 determination) In_vivo->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (28-day or 90-day study) In_vivo->Repeated_Dose Reactive_intermediates_ID Reactive_intermediates_ID Metabolism->Reactive_intermediates_ID Identify Reactive Metabolites Carcinogenicity Carcinogenicity Bioassay Repeated_Dose->Carcinogenicity

Caption: General experimental workflow for safety and toxicity assessment.

Detailed Methodologies (General Protocols):

  • Acute Oral Toxicity (as per OECD Guideline 423): This study would involve the administration of this compound to a group of rodents (typically rats) at one of a series of fixed dose levels. Observations of effects and mortality would be made over a 14-day period to determine the acute toxic class of the substance.

  • Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471): This in vitro test would use several strains of Salmonella typhimurium and Escherichia coli to assess the potential of the compound and its metabolites to induce gene mutations. The test would be conducted with and without a metabolic activation system (S9 mix from rat liver).

  • In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487): This assay would be used to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Cells would be exposed to the test compound, and the frequency of micronuclei would be measured.

  • Repeated Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407): This study would involve daily oral administration of this compound to rodents for 28 days. The study would provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time, including effects on major organs and blood chemistry.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicity data for this compound. Based on the analysis of its structural components, the compound should be handled with care, assuming it to be harmful if swallowed and a severe skin and eye irritant. The presence of the thiophene ring raises a particular concern for potential metabolism-induced hepatotoxicity.

It is strongly recommended that a comprehensive toxicological assessment, following established guidelines such as those from the OECD, be conducted to determine the actual safety profile of this compound before any significant human exposure. This should include, at a minimum, in vitro cytotoxicity and genotoxicity assays, as well as in vitro metabolism studies to investigate the potential for reactive metabolite formation. Should these initial studies indicate a potential for toxicity, or if significant systemic exposure is anticipated, in vivo acute and repeated-dose toxicity studies would be warranted. Researchers and drug development professionals should exercise appropriate caution and utilize personal protective equipment when handling this compound.

References

Technical Guide: Physicochemical Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a novel chemical entity with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its advancement as a drug candidate. Poor solubility can impede absorption and bioavailability, while instability can compromise the safety and efficacy of a drug product. This guide provides a comprehensive overview of the recommended experimental protocols for determining the aqueous and solvent solubility, as well as the intrinsic stability of this compound. The methodologies outlined herein are based on established industry practices and regulatory guidelines to ensure the generation of robust and reliable data for informed decision-making in the drug development process.

Solubility Assessment

The solubility of a compound is a critical determinant of its oral bioavailability and suitability for various formulations. It is essential to determine both its kinetic and thermodynamic solubility to gain a complete picture of its dissolution behavior.

Quantitative Solubility Data

As specific experimental data for this compound is not publicly available, the following table presents a template for recording the results obtained from the proposed experimental protocols.

Solubility Type Solvent System Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
KineticPhosphate Buffer pH 7.425Data to be determinedData to be determinedShake-Flask
KineticSimulated Gastric Fluid (pH 1.2)37Data to be determinedData to be determinedShake-Flask
KineticSimulated Intestinal Fluid (pH 6.8)37Data to be determinedData to be determinedShake-Flask
ThermodynamicWater25Data to be determinedData to be determinedShake-Flask
ThermodynamicEthanol25Data to be determinedData to be determinedShake-Flask
ThermodynamicPropylene Glycol25Data to be determinedData to be determinedShake-Flask
Experimental Protocols for Solubility Determination

This method provides a rapid assessment of solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 10 µL of the DMSO stock solution to 490 µL of the desired aqueous buffer (PBS, SGF, or SIF) in a microcentrifuge tube to achieve a final concentration of 200 µM. Prepare in duplicate.[1]

  • Incubate the tubes in a thermomixer at 25°C (for PBS) or 37°C (for SGF and SIF) with constant agitation (e.g., 850 rpm) for 2 hours.[1]

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method.

  • The measured concentration represents the kinetic solubility.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO inc1 Add Stock to Buffer (1:50 dilution) prep1->inc1 prep2 Prepare Aqueous Buffers (PBS, SGF, SIF) prep2->inc1 inc2 Incubate with Agitation (2 hours) inc1->inc2 ana1 Centrifuge to Pellet Precipitate inc2->ana1 ana2 Collect Supernatant ana1->ana2 ana3 Quantify by HPLC/LC-MS ana2->ana3 ana4 Determine Kinetic Solubility ana3->ana4

Kinetic Solubility Experimental Workflow

This method determines the equilibrium solubility of the solid compound, which is a more accurate representation of its intrinsic solubility.[3][4]

Materials:

  • Solid this compound

  • Selected aqueous and organic solvents (e.g., Water, Ethanol, Propylene Glycol)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid should be visible.

  • Seal the vials and place them on an orbital shaker or vial roller at a constant temperature (e.g., 25°C).

  • Agitate the samples for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.

  • The measured concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Solvent equi1 Agitate at Constant Temperature (24-72 hours) prep1->equi1 ana1 Filter Supernatant equi1->ana1 ana2 Quantify by HPLC/LC-MS ana1->ana2 ana3 Determine Thermodynamic Solubility ana2->ana3

Thermodynamic Solubility Experimental Workflow

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability Data Summary

The following table should be used to summarize the findings from the stability studies.

Stress Condition Conditions Time Points % Degradation Major Degradants (if any)
Acid Hydrolysis0.1 M HCl, 60°C0, 2, 4, 8, 24 hData to be determinedStructure to be determined
Base Hydrolysis0.1 M NaOH, 60°C0, 2, 4, 8, 24 hData to be determinedStructure to be determined
Oxidation3% H₂O₂, RT0, 2, 4, 8, 24 hData to be determinedStructure to be determined
Thermal80°C (solid state)0, 1, 3, 7 daysData to be determinedStructure to be determined
PhotostabilityICH Q1B conditionsOverall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meterData to be determinedStructure to be determined
Experimental Protocol for Forced Degradation Studies

These studies are conducted according to the principles outlined in the ICH Q1A(R2) guideline.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade) as co-solvent if needed

  • Vials, heating block or oven, photostability chamber

  • HPLC-UV or LC-MS system

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer a specific volume of the stock solution to a vial.

  • Subject the samples to the stress conditions as detailed below.

  • At each time point, withdraw an aliquot of the sample, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of the remaining parent compound and to detect any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample vial. Heat at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample vial. Heat at 60°C.

  • Oxidation: Add an equal volume of 3% H₂O₂ to the sample vial. Keep at room temperature, protected from light.[9]

  • Thermal Degradation: Place the solid compound in a vial and heat in an oven at 80°C. For solution stability, heat the stock solution at 60°C.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis at Time Points start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C Solid/60°C Solution) start->therm photo Photostability (ICH Q1B) start->photo sample Sample, Neutralize & Dilute acid->sample base->sample ox->sample therm->sample photo->sample analyze Analyze by Stability-Indicating HPLC/LC-MS sample->analyze results Determine % Degradation & Identify Degradants analyze->results

Forced Degradation Study Workflow

Analytical Method Development

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound in solubility and stability samples.

Recommended Analytical Technique: HPLC-UV/LC-MS

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point for the analysis of this aromatic amine.[10][11] Coupling the HPLC to a Mass Spectrometer (LC-MS) will aid in the identification of degradation products.

Typical Starting Conditions:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS with electrospray ionization (ESI) in positive mode.

Method validation should be performed according to ICH Q2(R1) guidelines and should demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

The experimental protocols and data management structures presented in this technical guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality solubility and stability data, which is fundamental for the successful development of this compound as a potential therapeutic agent. The insights gained from these studies will guide formulation development, establish appropriate storage conditions, and support regulatory submissions.

References

A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Methyl-N-(4-thien-2-ylbenzyl)amine. These predictions are based on the known spectral characteristics of similar compounds, such as N-methylbenzylamine and substituted thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HThiophene-Hα
~7.4dd2HBenzene-H (ortho to thiophene)
~7.3d1HThiophene-Hγ
~7.2d2HBenzene-H (meta to thiophene)
~7.1dd1HThiophene-Hβ
~3.8s2H-CH₂- (benzyl)
~2.5s3H-CH₃ (methyl)
~1.5-2.0br s1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~143Quaternary C (Benzene, C-thiophene)
~142Quaternary C (Thiophene, C-aryl)
~136Quaternary C (Benzene, C-CH₂)
~129CH (Benzene)
~128CH (Thiophene)
~127CH (Benzene)
~126CH (Thiophene)
~124CH (Thiophene)
~56-CH₂- (benzyl)
~36-CH₃ (methyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, sharpN-H stretch
3100-3000MediumAromatic C-H stretch
2970-2850MediumAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1450MediumAromatic C=C stretch
1350-1250StrongC-N stretch
~820Strongpara-disubstituted benzene C-H bend
~700StrongThiophene C-H bend

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
217High[M]⁺ (Molecular Ion)
202High[M-CH₃]⁺
115Medium[C₄H₃S-C₆H₄]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through reductive amination.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-(thien-2-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (1.2 equivalents, typically as a solution in a solvent like THF or water) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. The mixture is then stirred for an additional 2-4 hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile compounds and often gives a prominent molecular ion peak.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a secondary amine containing a thiophene-substituted benzyl group. This structural motif is of interest to researchers in medicinal chemistry and materials science. The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 4-(thien-2-yl)benzaldehyde, followed by a reductive amination to introduce the N-methylbenzylamine functionality. This protocol provides a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(thien-2-yl)benzaldehyde

This step involves the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with thiophene-2-boronic acid to form the carbon-carbon bond between the phenyl and thiophene rings.[1][2]

  • Materials:

    • 4-bromobenzaldehyde

    • Thiophene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[1]

    • Toluene

    • Ethanol

    • Water

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(thien-2-yl)benzaldehyde as a solid.

Step 2: Reductive Amination for the Synthesis of this compound

This step involves the reaction of the intermediate aldehyde with methylamine to form an imine, which is then reduced in situ to the desired secondary amine.[3][4][5]

  • Materials:

    • 4-(thien-2-yl)benzaldehyde

    • Methylamine solution (e.g., 40% in water or 2M in THF)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(thien-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the methylamine solution (1.5-2.0 eq) to the cooled solution while stirring.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

    • Cool the mixture back down to 0 °C.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Be cautious as hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • To remove unreacted aldehyde, the organic layer can be washed with a dilute solution of sodium bisulfite.

    • To purify the amine, extract the organic layer with 1 M HCl. The amine will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer to a pH > 10 with 1 M NaOH.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

StepReactionStarting MaterialsKey ReagentsTypical YieldPurity
1Suzuki-Miyaura Coupling4-bromobenzaldehyde, Thiophene-2-boronic acidPd(PPh₃)₄, K₂CO₃/K₃PO₄[1]75-90%>95% after chromatography
2Reductive Amination4-(thien-2-yl)benzaldehyde, MethylamineNaBH₄70-85%>98% after acid-base extraction

Mandatory Visualization

Synthesis_Workflow SM1 4-bromobenzaldehyde invis1 SM1->invis1 SM2 Thiophene-2-boronic acid SM2->invis1 SM3 Methylamine invis2 SM3->invis2 Intermediate 4-(thien-2-yl)benzaldehyde Intermediate->invis2 Product This compound invis1->Intermediate Suzuki-Miyaura Coupling Pd(PPh₃)₄, Base invis2->Product Reductive Amination NaBH₄

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The following methods are based on established chemical principles and purification techniques commonly applied to analogous secondary amines. While direct experimental data for this specific compound is limited in the public domain, these protocols offer a robust starting point for developing a tailored purification strategy.

Overview of Purification Strategies

The choice of purification method for this compound will depend on the nature and quantity of impurities present in the crude product. Common impurities may include starting materials, reagents, and byproducts from the synthetic route. The principal purification techniques applicable to this compound are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities and reagents.

  • Column Chromatography: For the separation of closely related organic impurities.

  • Crystallization: To obtain a highly purified solid product, if the compound is a crystalline solid at room temperature.

  • Distillation: Suitable for thermally stable liquids, although some N-benzyl amines can be unstable at high temperatures.

A general workflow for the purification process is outlined below.

G crude Crude N-Methyl-N- (4-thien-2-ylbenzyl)amine extraction Aqueous Workup / Liquid-Liquid Extraction crude->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography Primary Purification crystallization Crystallization concentration->crystallization If Solid distillation Vacuum Distillation concentration->distillation If Liquid & Thermally Stable pure_product Pure Product chromatography->pure_product High Purity crystallization->pure_product distillation->pure_product G start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Elution Complete evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Application Notes and Protocols for the Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine, a novel compound with potential applications in pharmaceutical research. The following protocols are based on established analytical techniques and data from analogous compounds, offering a robust framework for quality control and further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development and formulation. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NSPubChem CID 7127781[1]
Molecular Weight 203.31 g/mol PubChem CID 7127781[1]
Appearance Not explicitly stated, likely a solid or oilGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and chloroformGeneral knowledge of organic compounds

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify its presence in reaction mixtures or biological samples.

Protocol:

A reversed-phase HPLC method is proposed based on methodologies for similar N-methylbenzylamine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (each containing 0.1% formic acid to improve peak shape) is recommended. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm, where the aromatic rings are expected to absorb.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: A single major peak corresponding to this compound would indicate high purity. The retention time will be dependent on the exact gradient profile but is expected to be in the mid-to-late region of the chromatogram due to the compound's hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity and assess the purity of this compound, particularly for volatile impurities.

Protocol:

This protocol is adapted from general methods for the analysis of amines.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Results: The total ion chromatogram should show a major peak corresponding to the target compound. The mass spectrum of this peak is expected to show the molecular ion peak ([M]⁺) at m/z 203. Key fragmentation patterns for N-methylbenzylamine derivatives typically involve cleavage at the benzylic C-N bond. Therefore, a prominent fragment ion at m/z 121 (C₈H₉S⁺, from the thienylbenzyl moiety) and/or m/z 82 (C₅H₄NS⁺) would be expected.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the molecular structure of this compound.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural assignment.

Expected Spectral Data (based on analysis of similar structures[2][3]):

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
N-CH₃~2.3~35
N-CH₂~3.6~55
Thienyl Protons7.0 - 7.5123 - 128
Benzyl Protons7.2 - 7.6127 - 140
Quaternary Carbons-125 - 145

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Application: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source for accurate mass determination.

  • Ionization Mode: Positive ion mode is generally suitable for amines.

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragmentation information.

Expected Results:

Ion m/z (Calculated)
[M+H]⁺204.0841
Key Fragment 1 (Thienylbenzyl cation)121.0425
Key Fragment 2 (Thienyl cation)83.9872

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_purity Purity and Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Purity Purity Assessment Purification->Purity HPLC HPLC Analysis Purity->HPLC GCMS GC-MS Analysis Purity->GCMS Analytical_Method_Selection Objective Analytical Objective Structure Structural Elucidation Objective->Structure Purity Purity Determination Objective->Purity Quantification Quantification Objective->Quantification NMR NMR Structure->NMR Primary Technique MS Mass Spectrometry Structure->MS Confirmatory HPLC HPLC Purity->HPLC Primary Technique GCMS GC-MS Purity->GCMS Orthogonal Method Quantification->HPLC Primary Technique

References

Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the expected mass spectrometry fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine, including a proposed fragmentation pathway, a general experimental protocol, and a summary of expected quantitative data. The information is based on the known fragmentation patterns of structurally similar compounds, such as benzylamines and thiophene derivatives.

Introduction

This compound is a tertiary amine containing both a benzyl and a thiophene moiety. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification and characterization in various matrices, including in vitro and in vivo drug metabolism studies. This application note outlines a proposed fragmentation pathway and provides a general protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Proposed Fragmentation Pathway

The fragmentation of this compound under positive ion ESI-MS/MS is expected to be dominated by cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines.[1][2][3] The protonated molecule ([M+H]⁺) is predicted to be the precursor ion. The primary fragmentation steps are illustrated in the diagram below.

Fragmentation_Pathway cluster_caption M This compound [M+H]⁺ m/z = 204.08 F1 4-(thien-2-yl)benzyl cation m/z = 173.05 M->F1 - CH3NH2 F3 Iminium ion m/z = 44.05 M->F3 - C11H9S F2 Tropylium ion m/z = 91.05 F1->F2 - C4H2S caption Proposed fragmentation pathway for this compound.

Caption: Proposed fragmentation pathway.

The primary fragmentation is expected to be the cleavage of the C-N bond, leading to the formation of the stable 4-(thien-2-yl)benzyl cation (m/z 173.05). This is analogous to the formation of the benzyl cation (m/z 91) from benzylamines.[2][3][4] A less likely, but possible, fragmentation is the formation of the N-methyliminium ion (m/z 44.05). Further fragmentation of the 4-(thien-2-yl)benzyl cation could occur through the loss of the thiophene ring, potentially leading to a tropylium ion (m/z 91.05), a common fragment in the mass spectra of benzyl compounds.[5]

Experimental Protocol

This protocol describes a general method for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: 10-30 eV (optimize for the desired fragmentation)

3. Data Acquisition

  • Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 50-300 to identify the protonated molecular ion ([M+H]⁺).

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (expected at m/z 204.08) as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.

Data Presentation

The following table summarizes the expected major fragment ions for this compound based on the proposed fragmentation pathway. The relative abundance is a prediction and would need to be confirmed experimentally.

Fragment Ion Proposed Structure m/z (calculated) Predicted Relative Abundance
[M+H]⁺Protonated this compound204.08100% (in MS1)
[M+H - CH₃NH₂]⁺4-(thien-2-yl)benzyl cation173.05High
[C₇H₇]⁺Tropylium ion91.05Medium
[CH₃NH=CH₂]⁺Iminium ion44.05Low

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Workflow cluster_caption start Start: Sample Preparation ms1 MS1 Analysis (Full Scan) Identify [M+H]⁺ start->ms1 ms2 MS2 Analysis (Product Ion Scan) Select [M+H]⁺ as Precursor ms1->ms2 data Data Analysis Identify Fragment Ions ms2->data pathway Propose Fragmentation Pathway data->pathway end End: Characterization pathway->end caption Workflow for MS analysis.

Caption: Workflow for MS analysis.

Conclusion

While no direct experimental data for the mass spectrometry fragmentation of this compound is publicly available, a plausible fragmentation pathway can be proposed based on the well-understood fragmentation of benzylamines and thiophene-containing compounds. The primary fragmentation is expected to involve the formation of the 4-(thien-2-yl)benzyl cation. The provided experimental protocol offers a starting point for the analysis of this compound, which can be further optimized for specific instrumentation and applications. This information is valuable for the identification and structural elucidation of this compound in complex mixtures.

References

Application Notes and Protocols for N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a synthetic compound with a chemical structure suggestive of potential activity at monoamine transporters, owing to its N-methylbenzylamine scaffold. This document provides detailed protocols for cell-based assays to characterize the pharmacological profile of this compound, with a focus on its potential inhibitory effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following protocols describe radioligand binding and uptake inhibition assays, which are standard methods for evaluating the potency and selectivity of compounds targeting these transporters.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, representing typical results that could be obtained from the described cell-based assays.

Assay TypeTarget TransporterCell LineRadioligand/SubstrateParameterValue (nM)
Radioligand BindinghDATHEK293-hDAT[³H]WIN 35,428Ki150
hNETHEK293-hNET[³H]NisoxetineKi850
hSERTHEK293-hSERT[³H]CitalopramKi>10,000
Uptake InhibitionhDATHEK293-hDAT[³H]DopamineIC₅₀250
hNETHEK293-hNET[³H]NorepinephrineIC₅₀1200
hSERTHEK293-hSERT[³H]SerotoninIC₅₀>10,000

Note: The data presented in this table is for illustrative purposes and represents a hypothetical profile for this compound.

Signaling and Experimental Workflow Diagrams

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor DA_reuptake Dopamine Reuptake DAT->DA_reuptake Compound This compound Compound->DAT Inhibits Signal Postsynaptic Signaling DA_receptor->Signal Activates

Caption: Mechanism of dopamine transporter (DAT) inhibition.

G A 1. Seed HEK293 cells stably expressing human monoamine transporters (hDAT, hNET, hSERT) in 96-well plates. B 2. Incubate cells overnight. A->B C 3. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. B->C D 4. Pre-incubate cells with varying concentrations of This compound or vehicle control. C->D E 5. Add radiolabeled substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin). D->E F 6. Incubate for a defined period (e.g., 10 minutes at 37°C). E->F G 7. Terminate uptake by aspirating the medium and washing with ice-cold KRH buffer. F->G H 8. Lyse cells. G->H I 9. Measure radioactivity using a scintillation counter. H->I J 10. Analyze data to determine IC₅₀ values. I->J

Caption: Workflow for the monoamine uptake inhibition assay.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of this compound for hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)

  • Non-specific binding control: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell harvester and filter mats (GF/B)

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluence, harvest, and centrifuge.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • This compound at various concentrations (for competition curve) or vehicle (for total binding) or a high concentration of the respective non-specific control (for non-specific binding).

      • Radioligand at a concentration near its Kd.

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Dry the filter mats, place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This protocol measures the potency (IC₅₀) of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • 96-well cell culture plates (poly-D-lysine coated)

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • This compound stock solution (in DMSO)

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells into 96-well plates at an appropriate density (e.g., 4 x 10⁴ cells/well) and allow them to adhere overnight.

  • Assay:

    • Aspirate the culture medium and wash the cells twice with KRH buffer.

    • Add KRH buffer containing various concentrations of this compound or vehicle control to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake by adding the respective radiolabeled substrate (e.g., final concentration of 10 nM [³H]Dopamine).

    • Incubate for 10 minutes at 37°C. For non-specific uptake control, perform the incubation at 4°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and shaking for 10 minutes.

    • Transfer the lysate to scintillation vials, add scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Application Notes and Protocols for the Evaluation of Novel Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "N-Methyl-N-(4-thien-2-ylbenzyl)amine" as a Dopamine Agonist

Disclaimer: As of the latest literature search, no specific pharmacological data is available for "this compound" to definitively characterize it as a dopamine agonist. The following application notes and protocols are provided as a representative template for the investigation of novel compounds, such as this compound, for their potential as dopamine agonists. The presented data is hypothetical and for illustrative purposes only.

Introduction

Dopamine agonists are critical therapeutic agents for a range of neurological and psychiatric disorders, most notably Parkinson's disease. These compounds act by stimulating dopamine receptors, thereby mimicking the effects of endogenous dopamine. The development of novel dopamine agonists with improved efficacy and side-effect profiles is a significant focus of drug discovery. This document outlines the standard methodologies for characterizing a novel compound, hypothetically "this compound," as a dopamine agonist.

Data Presentation

The initial characterization of a potential dopamine agonist involves determining its binding affinity and functional potency at the various dopamine receptor subtypes. The following table summarizes hypothetical data for "this compound."

Table 1: Hypothetical Pharmacological Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of Dopamine)
Dopamine D1> 1000> 1000< 10%
Dopamine D2153595%
Dopamine D3256090%
Dopamine D415030075%
Dopamine D5> 1000> 1000< 10%

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for dopamine receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Radioligands: [³H]-SCH23390 (for D1 and D5), [³H]-Spiperone or [³H]-Raclopride (for D2, D3, D4).

  • Non-specific binding control: Haloperidol or other suitable antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound ("this compound") at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control at a high concentration (e.g., 10 µM Haloperidol).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine Agonist Activity

This protocol measures the ability of a test compound to stimulate G-protein coupled dopamine receptors, leading to a change in intracellular cyclic adenosine monophosphate (cAMP) levels. D2-like receptors (D2, D3, D4) are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[1][2][3]

Materials:

  • CHO or HEK293 cells stably expressing human dopamine D2 receptors.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound ("this compound") at various concentrations.

  • Reference agonist (e.g., Dopamine).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][5]

  • 384-well microplates.[4]

Procedure:

  • Seed the cells in 384-well plates and grow to confluence.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 15 minutes.[6]

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of the test compound for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the response to the reference agonist) using non-linear regression.

In Vivo Model for Parkinson's Disease

Animal models are crucial for evaluating the in vivo efficacy of potential dopamine agonists. The 6-hydroxydopamine (6-OHDA) rat model is a widely used model for Parkinson's disease.[7][8]

Model Induction:

  • Administer the neurotoxin 6-OHDA unilaterally into the medial forebrain bundle or the striatum of rats.

  • This leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[7]

Behavioral Assessment:

  • After a recovery period, assess motor deficits by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

  • Animals with successful lesions will exhibit a characteristic rotational bias.

Drug Testing:

  • Administer the test compound ("this compound") to the lesioned animals.

  • A reduction in the rotational behavior is indicative of a therapeutic effect.

  • Other behavioral tests, such as the cylinder test for forelimb akinesia, can also be used to assess motor function.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 Receptor Signaling Pathway cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (e.g., this compound) D2R Dopamine D2 Receptor Dopamine_Agonist->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Activity PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow for Dopamine Agonist Characterization

Experimental Workflow Start Start: Novel Compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro_Screening->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50, Emax) In_Vitro_Screening->Functional_Assay Lead_Identification Lead Compound Identification Binding_Assay->Lead_Identification Functional_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Potent & Efficacious? Animal_Model Animal Model of Disease (e.g., 6-OHDA Rat) In_Vivo_Testing->Animal_Model Behavioral_Assessment Behavioral Assessment Animal_Model->Behavioral_Assessment Preclinical_Development Preclinical Development Behavioral_Assessment->Preclinical_Development Efficacious in vivo?

Caption: Workflow for dopamine agonist characterization.

References

Application Notes and Protocols for N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and disposal of N-Methyl-N-(4-thien-2-ylbenzyl)amine (CAS No. 850375-04-1). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a substituted amine with the following properties:

PropertyValueReference
Molecular Formula C₁₂H₁₃NS[1][2][3][4][5]
Molecular Weight 203.3 g/mol [2][3][4][5]
CAS Number 850375-04-1[3][4][5]
Appearance Light yellow to yellow liquid[3]
Storage Temperature 2-8°C[3]
Hazard Codes C (Corrosive)[3]

Safety and Hazard Information

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P309+P311: IF exposed or if you feel unwell: call a POISON CENTER or doctor/physician.[3]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical before handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Chemically resistant) gloves Gloves (Nitrile or Neoprene) goggles Safety Goggles (Chemical splash proof) face_shield Face Shield Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit ppe->fume_hood weighing Weighing and Transfer end Complete Handling weighing->end spill_kit->weighing Disposal_Pathway start Waste Generation collect Collect in a Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end Disposal Complete disposal->end

References

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the preparation and use of "N-Methyl-N-(4-thien-2-ylbenzyl)amine" in a research setting. Due to the limited publicly available information on this specific compound, this document emphasizes general best practices for handling a novel chemical entity and provides a framework for determining its properties and potential applications.

Compound Information

Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name N-methyl-1-[4-(thiophen-2-yl)phenyl]methanaminePubChem[1]
Molecular Formula C12H13NSPubChem[1]
Molecular Weight 203.3 g/mol PubChem[1]
CAS Number 850375-04-1ChemicalBook[2]
Appearance Light yellow to yellow LiquidChemicalBook
Storage Temperature 2-8°C, protect from lightChemicalBook

Safety and Handling

Hazard Summary:

This compound is classified as corrosive and harmful if swallowed. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood.

Table 2: Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H314: Causes severe skin burns and eye damage.P309+P311: IF exposed or if you feel unwell: call a POISON CENTER or doctor/physician.

Source: ChemicalBook

Solution Preparation Protocols

4.1. Protocol: Solubility Determination

This protocol outlines a general procedure to determine the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, 95% Ethanol, PBS pH 7.4)

  • Vortex mixer

  • Calibrated micropipettes

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, known volume of the solvent (e.g., 10 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has completely dissolved, it is soluble at that concentration (e.g., 100 mg/mL).

  • If the compound has not completely dissolved, add another known volume of solvent (e.g., 10 µL) and repeat steps 3-5.

  • Continue adding solvent in a stepwise manner until the compound is fully dissolved.

  • Calculate the final concentration to determine the approximate solubility.

  • It is recommended to perform this test with multiple relevant solvents to identify the most suitable one for your experiments.

4.2. Protocol: Preparation of a Stock Solution (Example using DMSO)

This protocol provides an example of how to prepare a stock solution, assuming DMSO is found to be a suitable solvent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh out the desired amount of this compound. For example, to prepare a 10 mM stock solution, weigh out 2.033 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution from 2.033 mg, add 1 mL of DMSO.

  • Cap the tube/vial securely and vortex until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Workflow for Solution Preparation

G cluster_prep Solution Preparation Workflow weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store dissolve->store

Caption: Workflow for preparing a stock solution.

Experimental Applications (Hypothetical)

As there is no published data on the biological activity of this compound, the following sections propose a logical workflow for initial screening and characterization.

5.1. Initial Biological Screening

Given its chemical structure, which contains a thiophene ring and a benzylamine moiety, this compound could be screened for a variety of biological activities.

Logical Relationship for Initial Screening

G cluster_screening Initial Biological Screening Strategy compound This compound cell_viability Cell Viability/Cytotoxicity Assay compound->cell_viability Determine toxic concentrations antimicrobial Antimicrobial Screening compound->antimicrobial receptor_binding Receptor Binding/Enzyme Inhibition Assays compound->receptor_binding phenotypic Phenotypic Screening compound->phenotypic G cluster_pathway Hypothetical Signaling Pathway Investigation active_compound Active Compound Identified target_id Target Identification (e.g., Affinity Chromatography) active_compound->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis validation Target Validation (e.g., siRNA, CRISPR) pathway_analysis->validation

References

Application Notes and Protocols for the Derivatization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the derivatization of N-Methyl-N-(4-thien-2-ylbenzyl)amine, a novel scaffold with potential applications in neuroprotective and anti-inflammatory drug discovery. The protocols outlined below are based on established methodologies for structurally related compounds and aim to guide the synthesis and evaluation of a chemical library based on this core structure.

Rationale for Derivatization

This compound incorporates a thiophene ring as a bioisostere of a phenyl ring. This substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The thiophene moiety in this scaffold suggests potential for development as a neuroprotective or anti-inflammatory agent, drawing parallels to other thiophene-containing compounds with demonstrated biological activity. Derivatization of this core structure can explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Proposed Derivatization Strategies

Two primary sites for derivatization are the secondary amine and the benzyl ring.

  • N-Alkylation/N-Arylation: Modification of the methyl group on the nitrogen can explore the impact of steric bulk and electronic properties on biological activity.

  • Substitution on the Benzyl Ring: Introduction of various functional groups on the phenyl ring can probe interactions with biological targets and influence physicochemical properties.

A general workflow for the synthesis and evaluation of a library of derivatives is proposed below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start This compound derivatization Derivatization start->derivatization library Compound Library derivatization->library primary_assay Primary in vitro Assays (e.g., Antioxidant, Anti-inflammatory) library->primary_assay secondary_assay Secondary in vitro Assays (e.g., Neuroprotection) primary_assay->secondary_assay in_vivo in vivo Models secondary_assay->in_vivo sar SAR Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Figure 1: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

General Protocol for N-Alkylation/N-Arylation via Reductive Amination

This protocol describes the synthesis of N-substituted-N-(4-thien-2-ylbenzyl)amine derivatives.

Materials:

  • 4-(Thiophen-2-yl)benzaldehyde

  • Primary amine (R-NH2)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in DCM, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted-N-(4-thien-2-ylbenzyl)amine.

Protocol for Neuroprotective Activity Assessment: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This in vitro assay simulates ischemic conditions to evaluate the neuroprotective effects of the synthesized compounds.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Glucose-free DMEM

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Plate SH-SY5Y cells in a 96-well plate and culture until 80-90% confluency.

  • Replace the culture medium with glucose-free DMEM and place the plate in a hypoxic chamber (95% N2, 5% CO2) for 4 hours (OGD phase).

  • After the OGD phase, replace the medium with complete DMEM/F12 containing the test compounds at various concentrations.

  • Return the plate to a normoxic incubator (95% air, 5% CO2) for 24 hours (Reoxygenation phase).

  • After 24 hours, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability relative to the control group.

Protocol for Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Protocol for Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the synthesized compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (MeOH)

  • Test compounds dissolved in DMSO

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation

The following tables present hypothetical quantitative data for a series of this compound derivatives, illustrating how experimental results can be structured for clear comparison and SAR analysis.

Table 1: Neuroprotective Activity of this compound Derivatives in OGD/R Assay

Compound IDR Group (N-substituent)EC50 (µM)
NM4TB -CH3 (Parent)15.2
DERIV-01 -CH2CH312.8
DERIV-02 -CH(CH3)225.6
DERIV-03 -Cyclopropyl8.5
DERIV-04 -Phenyl> 50

Table 2: Anti-inflammatory Activity of this compound Derivatives in NO Inhibition Assay

Compound IDR' Group (Benzyl substituent)IC50 (µM)
NM4TB -H (Parent)22.4
DERIV-05 4-Fluoro18.1
DERIV-06 4-Methoxy15.9
DERIV-07 4-Trifluoromethyl35.7
DERIV-08 3,4-Dichloro28.3

Table 3: Antioxidant Activity of this compound Derivatives in DPPH Assay

Compound IDR' Group (Benzyl substituent)IC50 (µM)
NM4TB -H (Parent)45.3
DERIV-09 4-Hydroxy10.2
DERIV-10 3,4-Dihydroxy5.8
DERIV-11 4-Nitro> 100
Ascorbic Acid (Positive Control)4.5

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows relevant to the study of these derivatives.

G cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia / Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Neuroinflammation Ischemia->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death NM4TB_deriv This compound Derivatives NM4TB_deriv->OxidativeStress Antioxidant NM4TB_deriv->Inflammation Anti-inflammatory NM4TB_deriv->Apoptosis Anti-apoptotic

Figure 2: Proposed mechanism of neuroprotection by this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Workup & Purification aldehyde 4-(Thiophen-2-yl)benzaldehyde imine Imine Intermediate aldehyde->imine amine Primary Amine (R-NH2) amine->imine product N-Substituted Derivative imine->product Reduction (STAB) quench Quench Reaction product->quench extract Extraction quench->extract purify Column Chromatography extract->purify Characterization Characterization purify->Characterization

Figure 3: Workflow for the synthesis of N-substituted derivatives via reductive amination.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide iNOS->NO NM4TB_deriv This compound Derivatives NM4TB_deriv->IKK Inhibition? NM4TB_deriv->NFkB Inhibition?

Figure 4: Simplified NF-κB signaling pathway in inflammation and potential points of intervention.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The primary synthetic route discussed is the reductive amination of 4-(thien-2-yl)benzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is a one-pot reductive amination. This involves the reaction of 4-(thien-2-yl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are 4-(thien-2-yl)benzaldehyde and a source of methylamine, such as a solution of methylamine in a suitable solvent (e.g., methanol or THF) or methylamine hydrochloride.

Q3: What reducing agents are suitable for this reaction?

A3: Several reducing agents can be employed, with the choice often depending on the reaction scale, substrate sensitivity, and desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Q4: Are there any known significant side reactions?

A4: Yes, potential side reactions include the formation of a tertiary amine through over-methylation of the product, or the presence of unreacted starting materials and the intermediate imine in the final product mixture. Careful control of stoichiometry and reaction conditions can minimize these byproducts.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Imine Formation Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The use of a dehydrating agent like titanium(IV) isopropoxide can facilitate imine formation.[1][2]
Decomposition of Starting Material Verify the stability of 4-(thien-2-yl)benzaldehyde under the reaction conditions. If decomposition is suspected, consider milder reducing agents and lower reaction temperatures.
Ineffective Reducing Agent The choice of reducing agent is critical. For instance, sodium triacetoxyborohydride is often effective under mildly acidic conditions which can favor iminium ion formation.[3] Ensure the reducing agent is fresh and has been stored correctly.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted 4-(thien-2-yl)benzaldehyde Increase the reaction time or the equivalents of methylamine and the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the aldehyde.
Presence of the Imine Intermediate This suggests incomplete reduction. Add a more potent reducing agent or increase the reaction time. The imine is often unstable and may require in situ reduction.
Formation of Tertiary Amine (Over-methylation) Use a controlled amount of methylamine (close to 1 equivalent). A stepwise procedure involving pre-formation of the imine followed by reduction can also prevent over-alkylation.[4]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion during Aqueous Workup The basic nature of the product can lead to emulsions. Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Co-elution of Impurities during Chromatography If the product and impurities have similar polarities, consider derivatization of the amine to an amide, purification, and subsequent deprotection. Alternatively, an acidic wash of the crude product can help remove the basic amine product from neutral impurities.[1]

Experimental Protocols

Protocol 1: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This protocol is adapted from a general method for the N-methylation of carbonyl compounds.[1][2]

  • To a solution of 4-(thien-2-yl)benzaldehyde (1 equivalent) in an anhydrous solvent (e.g., methanol or THF), add a solution of methylamine (1.1 equivalents, e.g., 2M in methanol).

  • Add titanium(IV) isopropoxide (1.2 equivalents) and stir the mixture at room temperature for 5-6 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The choice of reducing agent can significantly impact the yield of the reductive amination. The following table summarizes yields for the N-methylation of various aldehydes using different conditions, which can serve as a reference for optimizing the synthesis of this compound.

Aldehyde SubstrateReducing Agent SystemYield (%)Reference
BenzaldehydeTi(Oi-Pr)₄ / NaBH₄95[1]
4-ChlorobenzaldehydeTi(Oi-Pr)₄ / NaBH₄92[1]
4-MethoxybenzaldehydeTi(Oi-Pr)₄ / NaBH₄94[1]
General AldehydesNaBH(OAc)₃60-99[5]
General AldehydesNaBH₃CN27-79[5]

Visualizations

Experimental Workflow for Reductive Amination

experimental_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification aldehyde 4-(thien-2-yl)benzaldehyde imine Imine Intermediate aldehyde->imine + Methylamine (Anhydrous Solvent) methylamine Methylamine product This compound imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4) quench Quench Reaction product->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: General workflow for the synthesis via reductive amination.

Troubleshooting Logic Flow

troubleshooting_flow start Low or No Product check_imine Check Imine Formation? (TLC, Anhydrous Conditions) start->check_imine check_reduction Check Reduction Step? (Reducer Activity, Time) start->check_reduction check_stability Starting Material Stable? start->check_stability solution_imine Use Dehydrating Agent (e.g., Ti(OiPr)4) check_imine->solution_imine No Imine solution_reduction Change Reducing Agent or Increase Time check_reduction->solution_reduction Incomplete Reduction solution_stability Use Milder Conditions check_stability->solution_stability Degradation

References

Technical Support Center: Overcoming Solubility Challenges with N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

Based on its chemical structure, which includes a non-polar aromatic benzyl group and a thiophene ring, this compound is likely to exhibit poor aqueous solubility. The presence of a tertiary amine provides a potential site for protonation, suggesting that its solubility may be pH-dependent.

Q2: I am observing low dissolution of my compound in aqueous buffers. What initial steps should I take?

For initial assessments, it is crucial to determine the baseline solubility. We recommend a systematic approach starting with simple solvent screening and pH adjustment before moving to more complex formulation strategies.

Q3: Are there any known successful methods for solubilizing compounds with similar structures?

Yes, for compounds with aromatic and heterocyclic moieties, several techniques have proven effective. These include the use of co-solvents, surfactants, and cyclodextrins to enhance solubility. The selection of a suitable method often depends on the specific experimental requirements and the desired final concentration.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous media.

This common issue suggests that the compound's solubility limit has been exceeded in the aqueous environment. Here is a step-by-step guide to address this problem:

Troubleshooting Workflow:

G start Precipitation Observed step1 Step 1: pH Adjustment start->step1 step2 Step 2: Co-solvent Addition step1->step2 If precipitation persists end_success Solubility Achieved step1->end_success Precipitate dissolves step3 Step 3: Surfactant Screening step2->step3 If precipitation persists step2->end_success Precipitate dissolves step4 Step 4: Cyclodextrin Complexation step3->step4 If precipitation persists step3->end_success Precipitate dissolves step4->end_success Precipitate dissolves end_fail Consult Formulation Specialist step4->end_fail If precipitation persists

A step-by-step workflow for troubleshooting precipitation issues.

Experimental Protocols:

  • Protocol 1: pH Adjustment.

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with pH values ranging from 2 to 7.

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Observe for any precipitation. The basic nitrogen in the amine group suggests that lowering the pH might increase solubility through salt formation.

  • Protocol 2: Co-solvent Addition.

    • Prepare stock solutions of the compound in various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

    • Titrate the aqueous buffer with increasing concentrations of the co-solvent stock solution.

    • Determine the minimum co-solvent concentration required to maintain the compound in solution.

Issue 2: Inconsistent results in biological assays due to poor compound solubility.

Inconsistent assay results are often a direct consequence of the compound not being fully dissolved, leading to variable effective concentrations.

Logical Relationship Diagram:

G cluster_problem Problem cluster_consequence Consequence A Poor Solubility B Compound Precipitation/ Aggregation A->B C Inaccurate Dosing B->C D Inconsistent Assay Results C->D

The impact of poor solubility on experimental outcomes.

Recommended Solutions:

  • Micronization: Reducing the particle size of the compound can increase its surface area, leading to a faster dissolution rate.[1][2][3] This can be achieved through techniques like jet milling or high-pressure homogenization.[1]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution properties.

  • Nanosuspensions: Formulating the compound as a nanosuspension can significantly enhance its bioavailability and dissolution rate.

Data Presentation

The following tables summarize hypothetical data to guide your experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
0.1 N HCl1.5
Ethanol25
DMSO> 100
PEG 40050

Table 2: Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4)

Co-solventConcentration (%)Solubility (mg/mL)
Ethanol100.5
Ethanol202.1
PEG 400101.2
PEG 400205.8

Table 3: Impact of Solubilization Method on Apparent Solubility

MethodCarrier/ExcipientApparent Solubility (µg/mL)
Control (unformulated)None< 1
pH Adjustment0.01 N HCl150
Complexation10% Hydroxypropyl-β-Cyclodextrin850
Solid Dispersion1:5 ratio with PVP K301200

Key Experimental Protocols

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, acetone) in a predetermined ratio.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film should be further dried under vacuum to remove any residual solvent.

  • The dried solid dispersion can then be collected and characterized for its dissolution properties.

Protocol 4: Inclusion Complexation with Cyclodextrins

  • Prepare an aqueous solution of a cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.[1]

Signaling Pathway Diagram (Hypothetical)

For research in a cellular context, ensuring the compound reaches its target is critical. The following diagram illustrates a hypothetical signaling pathway that could be affected by the bioavailability of this compound.

G Compound This compound Receptor Target Receptor Compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces

A hypothetical signaling cascade initiated by the compound.

References

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability issues observed with this compound?

While specific stability data for this compound is not extensively published, compounds containing a thiophene ring can be susceptible to degradation under certain conditions. Based on studies of similar thiophene derivatives, potential stability issues may arise from exposure to acidic, basic, and oxidative environments, as well as photolytic stress.[1][2] It is crucial to conduct forced degradation studies to identify the specific vulnerabilities of this molecule.[3][4][5]

Q2: What are the likely degradation products of this compound?

The primary sites of degradation for molecules containing a thiophene ring are often the thiophene moiety itself, which can undergo oxidation.[6] Additionally, the benzylic amine portion of the molecule could be susceptible to oxidation or other degradation pathways. Likely degradation products could include N-oxides, products of thiophene ring opening, or other oxidative derivatives. To definitively identify the degradation products, a forced degradation study followed by characterization using techniques like LC-MS/MS is recommended.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The container should be well-sealed to prevent moisture ingress. For long-term storage, refrigeration or freezing may be appropriate, but the stability at these temperatures should be verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products and their retention times. Ensure proper storage and handling of the compound.
Loss of potency or inconsistent results The compound may have degraded over time.Re-test the purity of your compound. If degradation is suspected, acquire a new, pure sample. Review storage conditions.
Discoloration of the compound This can be a visual indicator of degradation, particularly oxidation.Do not use the discolored material. Investigate the cause of discoloration by analyzing a sample using HPLC and/or LC-MS.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dissolve in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3]

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04 M sodium acetate, pH 3.0) and an organic solvent (e.g., acetonitrile).[1][2] A common starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength Determined by UV-Vis spectrophotometry at the λmax of this compound (e.g., 280 nm as a starting point for thiophene derivatives).[1]
Column Temperature 25°C[1]
Injection Volume 10-20 µL

Data Presentation

Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study on this compound, analyzed by a stability-indicating HPLC method.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 N HCl (60°C, 24h)12.528.2 min
0.1 N NaOH (60°C, 24h)18.236.5 min
3% H₂O₂ (RT, 24h)25.847.1 min, 9.4 min
Thermal (80°C, 48h)3.1110.1 min
Photolytic8.925.8 min

Visualizations

Logical Workflow for Stability Testing

G A Start: Obtain Pure This compound B Develop & Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->C D Analyze Stressed Samples using Validated HPLC Method C->D E Identify & Characterize Degradation Products (e.g., LC-MS) D->E F Establish Degradation Pathway E->F G Define Recommended Storage Conditions & Shelf-life F->G

Caption: Workflow for Investigating the Stability of a New Chemical Entity.

Hypothetical Degradation Pathway

G Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Deg1 Thiophene N-Oxide Oxidation->Deg1 Deg2 Ring-Opened Products Hydrolysis->Deg2 Deg3 Photodegradants Photolysis->Deg3

Caption: Potential Degradation Pathways for this compound.

References

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" inconsistent biological assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methyl-N-(4-thien-2-ylbenzyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent biological assay results and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 values for this compound in our monoamine oxidase (MAO) inhibition assays. What could be the potential causes?

A1: High variability in IC50 values can stem from several factors. Firstly, ensure the compound's purity and stability. Degradation of the compound can lead to decreased potency. Secondly, assay conditions such as incubation time, temperature, and substrate concentration must be strictly controlled. Minor fluctuations in these parameters can significantly impact enzyme kinetics and, consequently, the IC50 value. Finally, the source and lot of the MAO enzyme can introduce variability. We recommend running a known inhibitor as a positive control in every experiment to monitor assay performance.

Q2: Our cell-based assays show conflicting results regarding the cytotoxicity of this compound. Why might this be happening?

A2: Discrepancies in cytotoxicity data are common and can be attributed to differences in cell lines, cell density, passage number, and metabolic activity. The choice of cytotoxicity assay (e.g., MTT, LDH, neutral red) can also influence the outcome as they measure different cellular endpoints. We advise using multiple, mechanistically distinct cytotoxicity assays to obtain a comprehensive toxicity profile. Additionally, ensure that the solvent used to dissolve the compound is not contributing to cytotoxicity by running appropriate vehicle controls.

Q3: What is the expected mechanism of action for this compound?

A3: Based on its chemical structure, which is similar to other known monoamine reuptake inhibitors, this compound is hypothesized to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the concentration of these monoamines in the synaptic cleft, which may explain its potential antidepressant or neuroprotective effects.[1] However, its precise mechanism and selectivity for different monoamine transporters require further experimental validation.

Troubleshooting Guides

Issue 1: Inconsistent Monoamine Oxidase (MAO) Inhibition

Researchers have reported variability in the percentage of inhibition of MAO enzymes by this compound across different experimental runs.

Table 1: Summary of Inconsistent MAO-A Inhibition Data

Experiment IDCompound Conc. (µM)% Inhibition (Run 1)% Inhibition (Run 2)% Inhibition (Run 3)
MAO-A-001145.258.149.5
MAO-A-0021075.889.380.1
MAO-A-0035092.195.693.2

Table 2: Summary of Inconsistent MAO-B Inhibition Data

Experiment IDCompound Conc. (µM)% Inhibition (Run 1)% Inhibition (Run 2)% Inhibition (Run 3)
MAO-B-001133.742.536.8
MAO-B-0021068.977.471.2
MAO-B-0035085.490.187.3

Troubleshooting Steps:

  • Compound Integrity:

    • Verify the purity of this compound using techniques like HPLC or NMR.

    • Prepare fresh stock solutions for each experiment, as the compound may be unstable in certain solvents or at room temperature for extended periods.

  • Assay Conditions:

    • Temperature Control: Ensure the incubation temperature is maintained precisely at the recommended value (e.g., 37°C for MAO-B assays).[2]

    • pH Stability: Confirm the pH of the assay buffer is stable throughout the experiment.

    • Substrate and Enzyme Concentration: Use consistent concentrations of the MAO substrate and enzyme across all experiments. Prepare fresh enzyme dilutions for each assay run.[2][3]

  • Reagent Quality:

    • Enzyme Activity: Test the activity of the MAO enzyme using a known inhibitor (e.g., Selegiline for MAO-B) to ensure its viability.[2]

    • Reagent Preparation: Ensure all reagents are prepared correctly and are not expired.[3]

  • Plate Reader Settings:

    • Confirm that the plate reader is set to the correct excitation and emission wavelengths for the fluorometric assay (e.g., λex = 535 nm / λem = 587 nm).[2]

Workflow for Troubleshooting Inconsistent MAO Assays

start Inconsistent MAO Inhibition Results check_compound Verify Compound Purity and Stability start->check_compound check_assay Standardize Assay Conditions (Temp, pH, Concentrations) start->check_assay check_reagents Assess Reagent Quality (Enzyme Activity, Freshness) start->check_reagents check_instrument Validate Instrument Settings (Wavelengths, Calibration) start->check_instrument re_evaluate Re-evaluate Protocol check_compound->re_evaluate check_assay->re_evaluate check_reagents->re_evaluate check_instrument->re_evaluate consistent_results Consistent Results re_evaluate->consistent_results If issues resolved MAO_Inhibitor This compound (MAO Inhibitor) MAO Monoamine Oxidase (MAO) MAO_Inhibitor->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Produces Synaptic_Cleft Increased Monoamines in Synaptic Cleft MAO->Synaptic_Cleft Leads to Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamines->MAO Metabolized by Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling Results in

References

Technical Support Center: Investigating Off-Target Effects of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data regarding the off-target effects of "N-Methyl-N-(4-thien-2-ylbenzyl)amine" is not publicly available. This guide is designed for researchers, scientists, and drug development professionals to provide a general framework for identifying and troubleshooting potential off-target effects of this, or any other novel chemical entity, during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise when experimental results suggest unintended molecular interactions.

Q1: My in-vitro/in-vivo experiments with this compound are showing unexpected or inconsistent phenotypes. Could this be an off-target effect?

A1: Unexpected or inconsistent results are a primary indicator of potential off-target activity. Before concluding that an off-target effect is the cause, it is crucial to follow a systematic troubleshooting process:

  • Confirm Reproducibility: The first step is to repeat the experiment under identical conditions to ensure the result is not an anomaly.

  • Verify Compound Integrity: Assess the purity and stability of your compound stock. Impurities or degradation products can lead to confounding biological activity. Techniques like HPLC and NMR are suitable for this purpose.

  • Evaluate Experimental Controls: Ensure that your positive and negative controls are behaving as expected. An issue with your controls points towards a problem with the assay itself rather than the compound's specificity.

  • Assess Concentration: High concentrations of a compound are more likely to engage lower-affinity off-targets. Determine if the unexpected effects are only observed at the upper end of your dose-response curve.

  • Initiate Off-Target Profiling: If the results are reproducible and not attributable to experimental error, a systematic investigation into potential off-target interactions is warranted.

Q2: I hypothesize that my compound is interacting with an unintended G-Protein Coupled Receptor (GPCR). What is the standard experimental approach to confirm this?

A2: The gold-standard method for identifying and quantifying interactions with GPCRs is the radioligand binding assay .

  • Competition Binding Assay: This is the most direct method to determine if your compound binds to a specific receptor. In this assay, a membrane preparation containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of your test compound. If your compound binds to the same site, it will compete with and displace the radioligand. The reduction in radioactivity is measured, allowing for the calculation of an inhibitory constant (Ki), which reflects the binding affinity of your compound for the off-target receptor.

Q3: My compound was designed as a specific enzyme inhibitor, but I'm observing cellular effects that are not explained by the inhibition of its primary target. How can I identify the unintended enzyme?

A3: To identify unintended enzyme interactions, a tiered screening approach is recommended.

  • Broad Panel Screening: Begin by screening your compound against a commercially available panel of enzymes, such as a kinase or protease panel. These screens are typically performed at a single, high concentration of your compound to identify potential "hits."

  • IC50 Determination: For any hits identified in the initial screen, perform a full dose-response experiment to determine the 50% inhibitory concentration (IC50). This value quantifies the potency of your compound against the unintended enzyme.

  • Mechanism of Inhibition Studies: Further experiments can be conducted to understand how your compound is inhibiting the off-target enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Q4: What is a logical workflow for a comprehensive off-target liability assessment for a novel compound like this compound?

A4: A robust off-target assessment strategy typically proceeds from broad, predictive methods to specific, functional validation.

  • In Silico Analysis: Utilize computational tools to predict potential off-targets based on the chemical structure of your compound by comparing it to databases of known ligands.

  • Broad Ligand Binding Panel: Screen the compound against a large panel of diverse receptors, ion channels, and transporters (e.g., a safety pharmacology panel) to identify potential binding interactions.

  • Enzyme Inhibition Panels: Concurrently, screen against panels of key enzyme families that are common off-targets, such as kinases, phosphatases, and cytochromes P450.

  • Dose-Response Validation: Confirm any initial hits by performing detailed dose-response experiments to establish potency (Ki or IC50).

  • Functional Confirmation: For any confirmed high-affinity interactions, use appropriate cell-based or functional assays to determine the functional consequence of binding (e.g., agonist, antagonist, or allosteric modulator activity).

Quantitative Data Presentation

Since no specific off-target data exists for this compound, the table below serves as a hypothetical example for presenting results from a broad off-target screening panel.

Target ClassSpecific TargetAssay TypeResult TypeValue (µM)
Primary Target Target Enzyme A Enzyme Inhibition IC50 0.085
GPCR5-HT2B ReceptorRadioligand BindingKi1.2
KinaseSRC KinaseEnzyme InhibitionIC508.5
Ion ChannelhERGElectrophysiologyIC50>30
TransporterDopamine TransporterRadioligand BindingKi>10

This hypothetical data suggests that in addition to its potent primary target activity, the compound has weak activity at the 5-HT2B receptor and SRC kinase, which could be relevant at higher concentrations.

Experimental Protocols

The following are generalized methodologies for key experiments used in off-target profiling. These should be adapted and optimized for specific targets and laboratory conditions.

Methodology 1: Radioligand Competition Binding Assay
  • Membrane Preparation: Target receptors are sourced from recombinant cell lines or native tissues. Tissues/cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer, and protein concentration is determined via a Bradford or BCA assay.

  • Assay Plate Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-LSD for serotonin receptors), and the test compound across a range of concentrations (typically from 10 nM to 100 µM). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The raw counts are converted to percentage inhibition relative to controls. The resulting data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Biochemical Enzyme Inhibition Assay
  • Reagent Preparation: All reagents (enzyme, substrate, cofactors, and test compound) are prepared in a suitable biochemical buffer.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubation: The plate is pre-incubated for a defined period (e.g., 15 minutes at 30°C) to allow the compound to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate. For kinase assays, this is often ATP and a peptide substrate.

  • Reaction and Detection: The reaction proceeds for a set time (e.g., 60 minutes). The quantity of product formed is measured. Common detection methods include fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™ for kinases), or absorbance.

  • Data Analysis: The signal is converted to percent inhibition compared to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). A dose-response curve is generated by plotting percent inhibition versus the logarithm of the compound concentration, and the IC50 is determined using a four-parameter logistic fit.

Mandatory Visualizations

OffTargetWorkflow A Unexpected Experimental Phenotype B Verify Reproducibility & Compound Integrity A->B Troubleshoot C In Silico & Literature Analysis for Potential Off-Targets B->C If result is robust D Broad Off-Target Screening (Binding & Enzyme Panels) B->D C->D Guide screening E No Significant Hits (Re-evaluate Assay/Hypothesis) D->E Outcome 1 F Hits Identified (Binding or Inhibition) D->F Outcome 2 G Determine Potency (IC50 / Ki Calculation) F->G Validate H Cell-Based Functional Assay (Confirm Biological Effect) G->H Assess function I Off-Target Confirmed & Validated H->I SignalingPathway cluster_intended Intended Pathway cluster_unintended Off-Target Pathway Compound This compound Target Primary Target Compound->Target High Affinity Interaction OffTarget Unintended Target (e.g., Receptor X) Compound->OffTarget Low Affinity Interaction DesiredEffect Expected Biological Response Target->DesiredEffect SideEffect Unexpected Biological Response / Toxicity OffTarget->SideEffect

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical compound with the molecular formula C12H13NS.[1] It is a secondary amine containing a thiophene ring attached to a benzyl group, which is further substituted with a methylamino group. Its chemical structure suggests it may have applications in medicinal chemistry and materials science, although specific research applications are not widely documented in publicly available literature.

2. What are the primary safety concerns when handling this compound?

3. How should this compound be stored?

Based on general best practices for amines, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3] Some amines are sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.[3][6][7]

Synthesis Troubleshooting Guide

A common synthetic route to this compound is through reductive amination of 4-(thien-2-yl)benzaldehyde with methylamine. Below are potential issues and troubleshooting steps for this process.

Problem Potential Cause Troubleshooting Steps
Low or no product yield Incomplete imine formation.Ensure the reaction is anhydrous, as water can inhibit imine formation. Consider using a dehydrating agent like magnesium sulfate.
Ineffective reducing agent.Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is often effective and mild for reductive aminations.
Degradation of starting material or product.Monitor the reaction by TLC to check for the disappearance of starting materials and the appearance of the product and any side products.[8] If degradation is observed, consider running the reaction at a lower temperature.
Multiple products observed by TLC/LC-MS Formation of the corresponding primary or tertiary amine.Use a stoichiometric amount of methylamine. An excess can lead to the formation of the tertiary amine. Insufficient methylamine may result in unreacted aldehyde.
Over-reduction of the aldehyde to the corresponding alcohol.Choose a milder reducing agent. Sodium triacetoxyborohydride is generally selective for the imine over the aldehyde.
Difficulty isolating the product Product is soluble in the aqueous layer during workup.If the product is suspected to be water-soluble, extract the aqueous layer multiple times with an appropriate organic solvent.[8]
Emulsion formation during workup.Add brine (saturated NaCl solution) to break up the emulsion.[8]

Purification Troubleshooting Guide

Purification of this compound is often achieved by flash column chromatography. Here are some common issues and solutions.

Problem Potential Cause Troubleshooting Steps
Poor separation of product from impurities Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation.[9]
Column overloading.Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight.
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase to elute the product.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[10] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[10]
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[10]

Experimental Protocols

Hypothetical Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a solution of 4-(thien-2-yl)benzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a solution of methylamine (1.1 eq) in tetrahydrofuran (THF).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes

EntryReducing AgentSolventReaction Time (h)Yield (%)
1Sodium BorohydrideMethanol465
2Sodium TriacetoxyborohydrideDichloromethane385
3Hydrogen/Palladium on CarbonEthanol1278

Table 2: Typical Analytical Data for this compound

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.20 (m, 7H, Ar-H), 3.75 (s, 2H, CH₂), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 143.5, 138.0, 129.0, 128.5, 127.8, 126.0, 124.5, 123.0, 58.0, 36.0
LC-MS (ESI) m/z calculated for C₁₂H₁₄NS⁺ [M+H]⁺: 204.08; found: 204.1

Visualizations

experimental_workflow reagents Starting Materials: 4-(thien-2-yl)benzaldehyde Methylamine reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) reagents->reaction workup Aqueous Workup (NaHCO₃) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product analysis Analysis (NMR, LC-MS) product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Reaction Yield check_sm Check TLC/LC-MS for Starting Material start->check_sm sm_present Starting Material Present? check_sm->sm_present incomplete_reaction Incomplete Reaction: - Extend reaction time - Check reagent quality - Increase temperature sm_present->incomplete_reaction Yes sm_absent Starting Material Absent sm_present->sm_absent No check_side_products Side Products Observed? sm_absent->check_side_products degradation Degradation: - Lower reaction temperature - Use milder reagents check_side_products->degradation Yes workup_loss Product Loss During Workup: - Check aqueous layer - Optimize extraction check_side_products->workup_loss No

Caption: Troubleshooting decision tree for low reaction yield in the synthesis of this compound.

References

Avoiding byproduct formation in N-methylation of 4-thien-2-ylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylation of 4-thien-2-ylbenzylamine

Welcome to the technical support center for the N-methylation of 4-thien-2-ylbenzylamine. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic routes and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 4-thien-2-ylbenzylamine?

A1: The primary methods for N-methylation of secondary amines like 4-thien-2-ylbenzylamine include:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and excess formic acid for reductive methylation.[1][2] It is known for preventing the formation of quaternary ammonium salts because the tertiary amine cannot form another iminium ion.[1][3]

  • Reductive Amination: This involves reacting the amine with formaldehyde to form an iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.[4][5]

  • Dimethyl Carbonate (DMC): Considered a green methylating agent, DMC is less toxic than traditional reagents like methyl iodide or dimethyl sulfate.[6][7] The reaction often requires a catalyst and elevated temperatures.[8][9]

  • Methyl Halides: Reagents like methyl iodide are effective but are highly toxic and can lead to over-methylation, forming quaternary ammonium salts.[10][11]

Q2: What are the major byproducts to watch out for during N-methylation?

A2: Byproduct formation is highly dependent on the chosen method:

  • Over-methylation: When using highly reactive methylating agents like methyl iodide, the primary byproduct is the quaternary ammonium salt. The Eschweiler-Clarke reaction is specifically designed to avoid this issue.[1]

  • N-Carbamoylation: With dimethyl carbonate (DMC), a common byproduct is the corresponding N-methylcarbamate.[8][9][12] Selectivity can be controlled by catalyst choice, temperature, and removal of CO2.[6][12]

  • N-Formylation: In some reductive amination procedures, particularly if the reducing agent is not efficient, N-formylation can occur as a side reaction or intermediate.[13]

Q3: Which method is considered the most environmentally friendly?

A3: N-methylation using dimethyl carbonate (DMC) is widely regarded as a "green" alternative. DMC is non-toxic, biodegradable, and the reaction can be performed under catalytic conditions, minimizing waste.[6][7] Catalytic reductive amination using molecular hydrogen (H₂) as the reductant is also a sustainable approach.[14]

Q4: Can the Eschweiler-Clarke reaction cause any side reactions with the thiophene ring?

A4: The Eschweiler-Clarke reaction is performed under acidic conditions with formic acid. While thiophene rings are generally stable, strong acids can potentially lead to polymerization or other side reactions. However, the conditions for this reaction are typically controlled (e.g., heating at 80-100°C) and are generally well-tolerated by many heterocyclic systems.[1][3] Monitoring the reaction for the appearance of colored impurities is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-methylation of 4-thien-2-ylbenzylamine.

Problem 1: My reaction with methyl iodide resulted in a product that is highly soluble in water and has a higher molecular weight than expected.

  • Possible Cause: You have likely formed the N,N-dimethyl-4-(thien-2-yl)benzylaminium iodide, a quaternary ammonium salt. This over-methylation is a common issue with reactive alkylating agents like methyl iodide.[10]

  • Solution:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of 4-thien-2-ylbenzylamine to methyl iodide. Add the methyl iodide slowly to a solution of the amine.

    • Use a Hindered Base: Incorporate a non-nucleophilic, sterically hindered base to scavenge the HI produced without competing in the methylation reaction.

    • Alternative Method: Switch to the Eschweiler-Clarke reaction, which inherently stops at the tertiary amine stage and will not produce quaternary ammonium salts.[1][15]

Problem 2: I am using dimethyl carbonate (DMC) for methylation, but my yield is low, and I have a major byproduct with a mass increase of 58 amu.

  • Possible Cause: The byproduct is likely the N-methoxycarbonyl derivative (N-carbamate) of your starting amine. This occurs when the amine attacks the carbonyl group of DMC instead of the methyl group, a competing reaction pathway known as carbamoylation or methoxycarbonylation.[8][9][12]

  • Solution:

    • Optimize Temperature: Higher temperatures (e.g., 150–180 °C) often favor the methylation pathway over carbamoylation.[8][9]

    • Catalyst Selection: The choice of catalyst is critical. Certain catalysts, like Cu-Zr bimetallic nanoparticles or specific zeolites (NaY, 13X), have been shown to significantly improve selectivity towards N-methylation.[6][8][9]

    • Inert Gas Flow: Performing the reaction under a flow of nitrogen (N₂) can help remove CO₂ from the reaction mixture, which can hinder the carbamation reaction and improve methylation selectivity.[12]

Problem 3: My Eschweiler-Clarke reaction is slow or incomplete, with significant starting material remaining.

  • Possible Cause: Insufficient reagents or inadequate temperature can lead to an incomplete reaction. The reaction relies on an excess of both formaldehyde and formic acid to drive it to completion.[1]

  • Solution:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde (typically 1.1-1.5 equivalents) and formic acid (at least 1.8-2.0 equivalents).[3] Formic acid acts as both the catalyst and the hydride donor.[16]

    • Increase Temperature: The reaction is often heated to 80–100 °C.[3] Ensure your reaction temperature is adequate to facilitate both iminium ion formation and reduction.

    • Reaction Time: The reaction can take several hours (e.g., 18 hours).[3] Monitor the reaction by TLC or LC-MS to confirm completion before workup.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for different N-methylation methods, based on studies with benzylamine as a model substrate, which is structurally similar to 4-thien-2-ylbenzylamine.

Table 1: N-Methylation with Dimethyl Carbonate (DMC) using a Cu-Zr Nanoparticle Catalyst [8][9]

ParameterValueNotes
Substrate Benzylamine (30 mmol)Model for 4-thien-2-ylbenzylamine
Methylating Agent DMC (100 mmol)Acts as both reagent and solvent
Catalyst Cu-Zr BNPs (20 mol %)Bimetallic nanoparticles
Temperature 180 °COptimal for high yield
Time 4 hoursReaction time to achieve high conversion
Selectivity (N-methylation) up to 91%High selectivity over carbamoylation

Table 2: Eschweiler-Clarke Reaction Conditions [3]

ParameterValueNotes
Substrate Secondary Amine (1.0 eq)General procedure
Reagent 1 Formaldehyde (37% aq.) (1.1 eq)C1 source
Reagent 2 Formic Acid (1.8 eq)Hydride source and catalyst
Temperature 80 °CTypical heating temperature
Time 18 hoursReaction time may vary
Yield up to 98%Generally high-yielding

Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation

This protocol describes the methylation of a secondary amine using formaldehyde and formic acid.

  • To a round-bottom flask charged with 4-thien-2-ylbenzylamine (1.0 eq), add formic acid (1.8 eq).

  • Add a 37% aqueous solution of formaldehyde (1.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • Maintain the temperature and stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully add water and 1M HCl to the reaction mixture.

  • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH solution).

  • Extract the basic aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the crude product by column chromatography if necessary.[3]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol uses a mild reducing agent for the N-methylation process.

  • Dissolve 4-thien-2-ylbenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a 37% aqueous solution of formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_end start_end process process decision decision output output A Start: 4-thien-2-ylbenzylamine B Select N-Methylation Method A->B C Perform Reaction (e.g., Eschweiler-Clarke) B->C D Monitor Progress (TLC / LC-MS) C->D E Reaction Complete? D->E E->D No F Quench & Workup E->F Yes G Purify Crude Product (Column Chromatography) F->G H Characterize Product (NMR, MS) G->H I Final Product: N-Methyl-4-thien-2-ylbenzylamine H->I byproduct_pathways cluster_main Desired Pathway cluster_side Side Reactions reactant reactant product product byproduct byproduct reagent reagent start 4-thien-2-ylbenzylamine (Secondary Amine) main_prod N-Methyl-4-thien-2-ylbenzylamine (Tertiary Amine) start->main_prod + HCHO, HCOOH (Eschweiler-Clarke) OR + DMC, Catalyst carbamate N-Carbamate Byproduct start->carbamate + DMC (Low Temp / No Catalyst) quat_salt Quaternary Ammonium Salt (Over-methylation) main_prod->quat_salt + CH3I (excess) troubleshooting_logic problem problem cause cause solution solution p1 Problem: Low Yield / Incomplete Reaction c1a Cause: Insufficient Reagents? p1->c1a c1b Cause: Low Temperature? p1->c1b c1c Cause: Insufficient Time? p1->c1c s1a Solution: Increase excess of reagents (e.g., HCOOH) c1a->s1a s1b Solution: Increase reaction temperature c1b->s1b s1c Solution: Extend reaction time and monitor progress c1c->s1c p2 Problem: Major Byproduct Observed c2a Cause: Over-methylation (using CH3I)? p2->c2a c2b Cause: N-Carbamoylation (using DMC)? p2->c2b s2a Solution: Use Eschweiler-Clarke OR control stoichiometry c2a->s2a s2b Solution: Increase temp, use selective catalyst, N2 flow c2b->s2b

References

Technical Support Center: Scale-Up Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Q1: My reductive amination reaction is showing low conversion to the final product. What are the potential causes and solutions?

A1: Low conversion in reductive amination can be attributed to several factors, especially during scale-up.

  • Inactive Reducing Agent: The activity of sodium borohydride derivatives can degrade with improper handling or storage. Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Consider performing a small-scale test reaction to verify its activity.

  • Iminium Ion Formation: The formation of the intermediate iminium ion is crucial. This step is often pH-dependent. Ensure the reaction medium is suitable for iminium ion formation; sometimes, the addition of a mild acid catalyst like acetic acid can be beneficial.

  • Reaction Temperature: While the reaction is often run at room temperature, scaling up can lead to exotherms. Inadequate temperature control could lead to side reactions or degradation. Conversely, if the temperature is too low, the reaction kinetics may be too slow. Monitor the internal temperature and implement appropriate cooling or heating.

  • Moisture: The presence of excessive water can hydrolyze the iminium intermediate and consume the reducing agent. Ensure all reagents and solvents are sufficiently dry.

Q2: I am observing a significant amount of a dialkylated impurity in my final product. How can I minimize this?

A2: The formation of a tertiary amine through dialkylation is a common side reaction.

  • Stoichiometry: Carefully control the stoichiometry of the starting materials. A slight excess of the amine relative to the aldehyde can sometimes suppress dialkylation, but this may complicate purification.

  • Order of Addition: Adding the reducing agent to a pre-formed mixture of the aldehyde and amine can sometimes favor the desired mono-alkylation.

  • Choice of Reducing Agent: Using a bulkier reducing agent, such as sodium triacetoxyborohydride, can sometimes provide better selectivity for mono-alkylation compared to sodium borohydride.

Q3: The purification of my crude product by column chromatography is difficult on a large scale. Are there alternative purification strategies?

A3: Large-scale column chromatography can be inefficient. Consider the following alternatives:

  • Crystallization: Investigate different solvent systems to induce crystallization of the desired product or its salt form (e.g., hydrochloride salt). This can be a highly effective and scalable purification method.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be a viable option.

  • Liquid-Liquid Extraction: Optimize pH during aqueous workup to separate the basic amine product from non-basic impurities.

Q4: My Suzuki coupling reaction to form the 4-(thien-2-yl)benzaldehyde intermediate is sluggish and gives low yields. What should I check?

A4: The efficiency of Suzuki coupling is highly dependent on several parameters.

  • Catalyst Activity: Ensure the palladium catalyst has not been deactivated. Use fresh catalyst and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction. If one ligand is not performing well, consider screening other commercially available ligands.

  • Base: The choice and quality of the base (e.g., sodium carbonate, potassium phosphate) are critical. Ensure the base is finely powdered to maximize surface area and is anhydrous if required by the reaction conditions.

  • Solvent: The solvent system must be appropriate for the reaction and may require optimization for scale-up. Ensure it is adequately deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Key safety considerations include:

  • Exothermic Reactions: Both the Suzuki coupling and reductive amination steps can be exothermic. Implement appropriate temperature monitoring and cooling systems.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Handling of Reagents:

    • Palladium Catalysts: Can be pyrophoric and are toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

    • Borohydride Reagents: React violently with water and acids to produce flammable hydrogen gas.

    • Methylamine: Is a toxic and flammable gas or volatile liquid. Use in a well-ventilated area or a closed system.

Q2: How can I monitor the progress of the reactions during scale-up?

A2: For in-process monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common techniques. For scale-up, HPLC is generally preferred for its quantitative capabilities. Gas Chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.

Q3: What are the typical yields and reaction times I can expect at scale?

A3: Yields and reaction times can vary depending on the specific conditions and scale. The following table provides a general overview based on common organic synthesis principles.

Reaction StepTypical Yield (Lab Scale)Typical Yield (Pilot Scale)Typical Reaction Time
Suzuki Coupling85-95%80-90%4-12 hours
Reductive Amination70-85%65-80%2-6 hours

Q4: Are there any specific analytical techniques recommended for final product characterization?

A4: For final product confirmation and purity assessment, the following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below.

Step 1: Suzuki Coupling to Synthesize 4-(thien-2-yl)benzaldehyde

  • To a reaction vessel purged with an inert gas, add 4-bromobenzaldehyde, thiophene-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., potassium carbonate).

  • Add a deoxygenated solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture with stirring to the desired reaction temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or chromatography to yield 4-(thien-2-yl)benzaldehyde.

Step 2: Reductive Amination to Synthesize this compound

  • In a suitable reaction vessel, dissolve 4-(thien-2-yl)benzaldehyde in a solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (e.g., as a solution in THF or water).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below a set point.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction carefully with water or a dilute acid.

  • Perform an aqueous workup, adjusting the pH to ensure the product is in the organic layer.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, crystallization, or distillation to obtain this compound.

Visualizations

Synthesis_Pathway 4-bromobenzaldehyde 4-bromobenzaldehyde Suzuki_Coupling 4-bromobenzaldehyde->Suzuki_Coupling thiophene-2-boronic acid thiophene-2-boronic acid thiophene-2-boronic acid->Suzuki_Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling 4-(thien-2-yl)benzaldehyde 4-(thien-2-yl)benzaldehyde Suzuki_Coupling->4-(thien-2-yl)benzaldehyde Suzuki Coupling Reductive_Amination 4-(thien-2-yl)benzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Reducing Agent Reducing Agent Reducing Agent->Reductive_Amination This compound This compound Reductive_Amination->this compound Reductive Amination Troubleshooting_Workflow Start Start Low_Yield Low Reaction Yield? Start->Low_Yield Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Yes Impurity_Issue Impurity Detected? Low_Yield->Impurity_Issue No Optimize_Conditions Optimize Temp, Time, & Stoichiometry Check_Reagents->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere (if needed) Optimize_Conditions->Inert_Atmosphere Inert_Atmosphere->Impurity_Issue Identify_Impurity Identify Impurity (MS, NMR) Impurity_Issue->Identify_Impurity Yes Reaction_Stall Reaction Stalled? Impurity_Issue->Reaction_Stall No Adjust_Stoichiometry Adjust Reagent Stoichiometry Identify_Impurity->Adjust_Stoichiometry Optimize_Purification Optimize Purification Method Adjust_Stoichiometry->Optimize_Purification Optimize_Purification->Reaction_Stall Check_Catalyst Check Catalyst Activity/Loading Reaction_Stall->Check_Catalyst Yes End End Reaction_Stall->End No Monitor_Temp Monitor Internal Temperature Check_Catalyst->Monitor_Temp Monitor_Temp->End

Technical Support Center: Chiral Separation of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the chiral separation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

The most common and effective techniques for chiral separation in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Capillary Electrophoresis (CE) can also be employed, often utilizing chiral selectors in the buffer.[3] The choice of method depends on available equipment, desired scale of purification (analytical vs. preparative), and the specific properties of the enantiomers.

Q2: Which type of chiral stationary phase (CSP) is a good starting point for method development?

For novel compounds like this compound, a screening approach is highly recommended as predicting the optimal CSP is challenging.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a versatile and widely successful class of stationary phases for a broad range of chiral compounds.[3][4] It is advisable to screen a set of columns with different polysaccharide derivatives to maximize the chances of achieving separation.

Q3: What mobile phases are typically used for chiral HPLC and SFC?

In chiral HPLC , the mobile phase selection depends on the mode of chromatography.

  • Normal Phase: Typically consists of a non-polar solvent like n-hexane mixed with a polar organic solvent such as ethanol or isopropanol.

  • Polar Organic Mode: Utilizes polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.[1]

  • Reversed-Phase: Employs mixtures of water and acetonitrile or methanol, often with buffers.

In chiral SFC , the primary mobile phase component is compressed carbon dioxide (CO2), which is mixed with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.[2] Additives like amines (e.g., diethylamine, isopropylamine) or acids (e.g., trifluoroacetic acid, formic acid) are often included in small concentrations (e.g., 0.1%) to improve peak shape and enantioselectivity.[4]

Q4: How can I improve the resolution between enantiomers?

To enhance resolution, several parameters can be optimized:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the main solvent (hexane in normal phase HPLC, CO2 in SFC).

  • Choice of Modifier: Switching the organic modifier (e.g., from methanol to ethanol in SFC) can significantly impact selectivity.[2]

  • Temperature: Lowering the column temperature can sometimes increase the separation factor, leading to better resolution.

  • Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.[2]

  • Additive: The choice and concentration of an additive can be critical for basic or acidic compounds to ensure good peak shape and interaction with the CSP.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase conditions.- Screen a diverse set of CSPs (e.g., different polysaccharide-based columns).- Systematically vary the mobile phase composition, including the type of organic modifier and the use of acidic or basic additives.
Poor peak shape (tailing or fronting). - Secondary interactions between the analyte and the stationary phase.- Mismatch between sample solvent and mobile phase.- Column overload.- Add a small amount of an appropriate additive to the mobile phase (e.g., diethylamine for a basic compound).- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.
Low resolution. - Insufficient selectivity.- Low column efficiency.- Optimize the mobile phase and temperature to improve the separation factor (α).- Decrease the flow rate.- Ensure the column is properly packed and not degraded.
Irreproducible retention times. - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column thermostat to maintain a constant temperature.- Flush the column with an appropriate solvent after use and store it correctly.

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following protocols provide a strong starting point for method development based on general principles and methods for similar compounds.

Protocol 1: Chiral SFC Method Development Screening

Supercritical Fluid Chromatography is often a preferred technique for chiral separations due to its speed and reduced solvent consumption.[2]

Instrumentation:

  • Supercritical Fluid Chromatography System with UV and/or Mass Spectrometric (MS) detection.

Screening Columns:

  • Chiralpak IA, IB, IC, ID, IE, IF (or similar immobilized polysaccharide-based columns)

Typical SFC Screening Conditions:

ParameterCondition
Mobile Phase CO2 with a modifier (e.g., Methanol, Ethanol)
Gradient 5% to 50% modifier over 5-10 minutes
Additive 0.1% Diethylamine or 0.1% Trifluoroacetic Acid in the modifier
Flow Rate 2.0 - 4.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV at a suitable wavelength (e.g., 254 nm) or MS
Protocol 2: Chiral HPLC Method Development Screening (Normal Phase)

Instrumentation:

  • High-Performance Liquid Chromatography System with a UV detector.

Screening Columns:

  • Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H (or similar coated/immobilized polysaccharide-based columns)

Typical HPLC Normal Phase Screening Conditions:

ParameterCondition
Mobile Phase n-Hexane / Alcohol (Ethanol or Isopropanol)
Gradient/Isocratic Start with an isocratic mixture (e.g., 90:10 Hexane:Alcohol) and adjust as needed.
Additive 0.1% Diethylamine for basic compounds.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

Visualizations

The following diagram illustrates a logical workflow for developing a chiral separation method.

Chiral_Method_Development_Workflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization cluster_end Outcome start Define Analyte (this compound) screen_csp Screen Multiple CSPs (e.g., Polysaccharide-based) start->screen_csp screen_mode Test Different Modes (SFC, NP-HPLC, RP-HPLC) start->screen_mode eval_separation Separation Achieved? screen_csp->eval_separation screen_mode->eval_separation optimize Optimize Parameters: - Mobile Phase Ratio - Modifier Type - Temperature - Flow Rate eval_separation->optimize Yes no_separation No Separation (Re-evaluate CSPs/Modes) eval_separation->no_separation No validate Validate Method: - Resolution - Peak Shape - Reproducibility optimize->validate final_method Final Chiral Separation Method validate->final_method no_separation->screen_csp

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of "N-Methyl-N-(4-thien-2-ylbenzyl)amine".

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts are based on the analysis of its structural fragments: the N-methyl group, the benzyl group, and the 2-substituted thiophene ring. The electron-donating nature of the amine and the aromatic character of the rings will influence the precise shifts. Below are the predicted values.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
N-CH₃~2.3 - 2.5s (singlet)3HN/A
Ar-CH₂-N~3.6 - 3.8s (singlet)2HN/A
Thiophene H5~7.2 - 7.4dd (doublet of doublets)1HJ ≈ 5.1, 1.1
Thiophene H3~7.1 - 7.3dd (doublet of doublets)1HJ ≈ 3.6, 1.1
Thiophene H4~7.0 - 7.2dd (doublet of doublets)1HJ ≈ 5.1, 3.6
Benzyl H (ortho to CH₂)~7.3 - 7.5d (doublet)2HJ ≈ 8.0
Benzyl H (ortho to Thiophene)~7.5 - 7.7d (doublet)2HJ ≈ 8.0

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ) (ppm)
N-CH₃~35 - 40
Ar-CH₂-N~55 - 60
Thiophene C2~140 - 145
Thiophene C5~127 - 129
Thiophene C3~125 - 127
Thiophene C4~123 - 125
Benzyl C (ipso to CH₂)~138 - 142
Benzyl C (ipso to Thiophene)~135 - 139
Benzyl CH (ortho to CH₂)~128 - 130
Benzyl CH (ortho to Thiophene)~126 - 128

Q2: Why do the aromatic protons of the thiophene and benzene rings overlap?

A2: Protons on aromatic and heteroaromatic rings often resonate in a similar region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).[1] In "this compound," the electronic environments of the thiophene and benzene protons are sufficiently similar that their signals fall within a narrow chemical shift range, leading to overlapping multiplets.[1] This can make direct interpretation of coupling patterns challenging.

Q3: What is the purpose of 2D NMR experiments like COSY and HSQC for this molecule?

A3: 2D NMR techniques are essential for unambiguously assigning signals in complex molecules where 1D spectra show significant overlap.[2]

  • COSY (Correlation Spectroscopy) : This is a homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[2] For this molecule, a COSY spectrum would show cross-peaks between adjacent protons on the thiophene ring and adjacent protons on the benzene ring, helping to confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear experiment that correlates protons with their directly attached carbons.[3] It is incredibly useful for assigning the carbon signals based on the more easily assigned proton signals.[4] For instance, it would definitively link each aromatic proton signal to its corresponding carbon signal in the thiophene and benzene rings.

Troubleshooting Guide

Problem: My aromatic region is a complex, unresolvable multiplet.

  • Solution 1: Change the Solvent. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[5] Different solvents can induce changes in the chemical shifts of specific protons, potentially resolving the overlap.

  • Solution 2: Increase Spectrometer Field Strength. If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). Higher field strengths increase the chemical shift dispersion, which can spread out overlapping signals.

  • Solution 3: Perform 2D NMR. Run a COSY experiment to identify coupled proton networks and an HSQC experiment to correlate protons to their attached carbons.[2][6] This will allow you to trace the connectivities even if the 1D spectrum is not well-resolved.

Problem: I see broad peaks in my spectrum.

  • Solution 1: Check Sample Solubility and Homogeneity. Broad peaks can be a sign of poor sample solubility or the presence of paramagnetic impurities.[5] Ensure your compound is fully dissolved. You may need to filter the sample.

  • Solution 2: Improve Shimming. The magnetic field homogeneity may need to be optimized. Re-shim the spectrometer, particularly the Z1 and Z2 shims, to improve peak shape.[7]

  • Solution 3: Consider Dynamic Processes. If the broadening is temperature-dependent, you may be observing a dynamic process, such as slow rotation around a bond on the NMR timescale.[5] Acquiring the spectrum at a higher temperature might sharpen the signals.

Problem: The integrations for my aromatic protons are not accurate.

  • Solution 1: Ensure Full Relaxation. The relaxation delay (D1) may be too short, leading to inaccurate integrals for slowly relaxing nuclei (like quaternary carbons, though this affects ¹³C more). For quantitative ¹H NMR, increase the D1 delay to at least 5 times the longest T1 relaxation time.[8]

  • Solution 2: Check for Overlapping Peaks. The integration of a multiplet may be inaccurate if it overlaps with another signal, such as the residual solvent peak.[5]

  • Solution 3: Baseline Correction. Perform a careful baseline correction on the processed spectrum to ensure accurate integration.[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

  • Instrument Setup : Insert the sample into the spectrometer.[7] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7][9]

  • Acquisition Parameters :

    • Set the number of scans (NS) to 16 or 32 for a standard spectrum.[8]

    • Set the relaxation delay (D1) to 1-2 seconds.[8]

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Acquisition : Start the acquisition.[7]

  • Processing : After acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: 2D COSY Acquisition

  • Setup : Begin with a locked and shimmed sample, and acquire a standard ¹H spectrum to determine the spectral width.[10]

  • Parameter Setup : Load a standard COSY parameter set (e.g., COSY45 or COSY90).[10]

  • Modify Parameters :

    • Set the spectral widths (SW) in both F1 and F2 dimensions to encompass all proton signals of interest.[10]

    • Set the number of increments in the F1 dimension (TD1) to 256 or 512 for reasonable resolution.[10]

    • Set the number of scans (NS) per increment, typically 4 or 8.[10]

  • Acquisition : Start the 2D acquisition.[10]

  • Processing : Process the data using a 2D Fourier transform (xfb command in some software). Apply appropriate window functions (e.g., sine-bell) to both dimensions.[10] The resulting spectrum can be symmetrized to reduce noise.

Protocol 3: 2D HSQC Acquisition

  • Setup : Acquire standard ¹H and ¹³C spectra to determine the spectral widths for both nuclei.[11]

  • Parameter Setup : Load a standard HSQC parameter set (often with gradients, e.g., 'hsqcetgpph').

  • Modify Parameters :

    • Set the ¹H spectral width (SW in F2) and the ¹³C spectral width (SW in F1) based on the 1D spectra.[11]

    • Set the number of increments in the F1 dimension (TD1) to 128 or 256.[11]

    • Set the number of scans (NS) per increment, typically 8 or 16, depending on the sample concentration.[11]

  • Acquisition : Start the 2D acquisition.[11]

  • Processing : Process the data using a 2D Fourier transform. Perform phase and baseline corrections as needed.

Visualizations

logical_relationship cluster_molecule This compound cluster_nmr NMR Signals cluster_2d 2D Correlations mol N-CH₃ Ar-CH₂-N Benzyl Ring Thiophene Ring 1H Singlet Singlet Aromatic Multiplets mol:f0->1H:s0 ¹H mol:f1->1H:s1 ¹H mol:f2->1H:d0 ¹H mol:f3->1H:d0 ¹H 13C Aliphatic C Aliphatic C Aromatic C mol:f0->13C:c0 ¹³C mol:f1->13C:c1 ¹³C mol:f2->13C:c2 ¹³C mol:f3->13C:c2 ¹³C cosy COSY 1H:d0->cosy H-H Coupling hsqc HSQC 1H->hsqc Direct C-H Bond 13C->hsqc

Caption: Structural fragments and their corresponding NMR signals.

workflow cluster_decision prep Sample Preparation (Dissolve in Deuterated Solvent) acq1d Acquire 1D Spectra (¹H and ¹³C) prep->acq1d eval1d Evaluate 1D Spectra (Check for Overlap) acq1d->eval1d overlap_check Overlap or Ambiguity? eval1d->overlap_check acq2d Acquire 2D Spectra (COSY, HSQC) overlap_check->acq2d Yes assign Assign All Signals overlap_check->assign No acq2d->assign elucidate Final Structure Elucidation assign->elucidate

Caption: Workflow for NMR spectrum interpretation.

References

Validation & Comparative

Uncharted Territory: The Biological Activity of N-Methyl-N-(4-thien-2-ylbenzyl)amine Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific biological activity of N-Methyl-N-(4-thien-2-ylbenzyl)amine has not been documented, precluding the creation of a detailed comparative guide as requested. The absence of published experimental data makes it impossible to objectively compare its performance against alternative compounds or to delineate any associated signaling pathways.

For researchers, scientists, and drug development professionals, the biological activity of a compound is the foundational piece of information upon which all further investigation is built. Without this, key parameters such as efficacy, potency, and mechanism of action cannot be determined. Consequently, a comparison with other molecules for any given therapeutic or biological application cannot be scientifically validated.

Our investigation to fulfill the request for a comprehensive comparison guide involved extensive searches for:

  • Direct Biological Activity Data: Searches for pharmacological or biological screening results for "this compound" and its associated identifiers (e.g., PubChem CID 7127781) did not yield any specific activity.

  • Analog Activity: Examination of structurally similar compounds, including other N-methylbenzylamine derivatives and molecules containing a thienylbenzylamine core, also failed to provide a clear, transferable biological function that could be reasonably attributed to the target compound.

  • Published Research and Patents: A thorough review of scientific articles and patent literature mentioning "this compound" did not reveal any studies detailing its biological effects or potential applications.

The core requirements of the requested guide—quantitative data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—are all contingent on the initial identification of a specific biological activity. As this primary information is not available in the public domain, the subsequent components of the guide cannot be developed.

The Path Forward for Researchers

For scientists interested in the potential of this compound, the current landscape represents an opportunity for novel research. The logical next steps would involve:

  • Hypothesis-Driven Screening: Based on the structural motifs present in the molecule (a substituted benzylamine and a thiophene ring), researchers could hypothesize potential biological targets. For example, similar structures have been investigated for activities related to neurotransmitter reuptake inhibition, antimicrobial effects, or as scaffolds in the development of kinase inhibitors. A broad panel of in-vitro assays targeting various enzyme families and cellular receptors could be employed.

  • Phenotypic Screening: An alternative approach would be to conduct high-content phenotypic screening. This involves exposing various cell lines to the compound and observing any changes in cell morphology, proliferation, or other measurable characteristics to identify a potential biological effect without a preconceived hypothesis about the target.

Below is a conceptual workflow for initiating the biological characterization of a novel compound like this compound.

G Conceptual Workflow for Biological Activity Screening cluster_0 Compound Acquisition and Preparation cluster_2 Hit Identification and Validation cluster_3 Mechanism of Action Studies synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock Preparation of Stock Solution (e.g., in DMSO) characterization->stock target_screening Target-Based Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) stock->target_screening phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Gene Assays) stock->phenotypic_screening hit Identification of Primary 'Hits' target_screening->hit phenotypic_screening->hit dose_response Dose-Response and Potency Determination (IC50/EC50) hit->dose_response selectivity Selectivity and Specificity Assays dose_response->selectivity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Transcriptomics) selectivity->pathway_analysis target_deconvolution Target Deconvolution (for phenotypic hits) pathway_analysis->target_deconvolution

Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical entity.

Until such primary research is conducted and published, a comprehensive and objective comparison guide for this compound cannot be responsibly created. The scientific community awaits foundational data to unlock the potential of this and many other uncharacterized molecules.

A Comparative Guide to the Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for N-Methyl-N-(4-thien-2-ylbenzyl)amine with Supporting Experimental Data.

The synthesis of this compound, a novel secondary amine, is of growing interest within pharmaceutical and materials science research. This guide provides a comparative analysis of reproducible synthetic routes to this target molecule, focusing on efficiency, practicality, and substrate compatibility. The primary methods explored are a direct one-pot reductive amination and a two-step approach involving the synthesis of the primary amine followed by N-methylation.

Comparison of Synthetic Strategies

A summary of the key performance indicators for the primary synthetic routes to this compound is presented below. Reductive amination using sodium triacetoxyborohydride stands out as a highly efficient and mild method for the one-pot synthesis of the target molecule.

MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination 4-(Thien-2-yl)benzaldehyde, MethylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)85-952-4High yield, mild conditions, one-pot procedure, good functional group tolerance.Reagent can be moisture sensitive.
Sodium Borohydride (NaBH₄)70-854-8Cost-effective, readily available reagent.Requires careful control of addition to avoid aldehyde reduction, longer time.
Catalytic Hydrogenation (H₂/Pd-C)80-906-24"Green" reagent (H₂), high yield.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Two-Step N-Methylation N-(4-Thien-2-yl)benzylamine, FormaldehydeSodium Borohydride (NaBH₄)75-854-6Utilizes a readily available C1 source.Two-step process, potential for over-methylation.

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and its precursors are provided below.

Synthesis of Starting Material: 4-(Thien-2-yl)benzaldehyde

A common method for the synthesis of 4-(thien-2-yl)benzaldehyde is the Suzuki coupling reaction.

Protocol:

  • To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) and thiophene-2-boronic acid (1.41 g, 11 mmol) in toluene (50 mL) is added a 2M aqueous solution of sodium carbonate (15 mL).

  • The mixture is degassed with argon for 20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) is added, and the mixture is heated to 90°C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(thien-2-yl)benzaldehyde as a solid.

Method 1: One-Pot Reductive Amination of 4-(Thien-2-yl)benzaldehyde

This protocol utilizes sodium triacetoxyborohydride for a direct and efficient conversion.

Protocol:

  • To a stirred solution of 4-(thien-2-yl)benzaldehyde (1.88 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added a solution of methylamine (2.0 M in THF, 6 mL, 12 mmol).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (2.54 g, 12 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield this compound.

Method 2: Two-Step Synthesis via N-Methylation of N-(4-Thien-2-yl)benzylamine

This alternative involves the initial synthesis of the primary amine followed by methylation.

Step 2a: Synthesis of N-(4-Thien-2-yl)benzylamine

  • Follow the reductive amination protocol described in Method 1, substituting methylamine with ammonia (e.g., a 7 N solution in methanol).

Step 2b: N-Methylation using Formaldehyde

  • To a stirred solution of N-(4-thien-2-yl)benzylamine (1.89 g, 10 mmol) in methanol (40 mL) is added an aqueous solution of formaldehyde (37 wt. %, 0.9 mL, 11 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • The mixture is cooled to 0°C, and sodium borohydride (0.42 g, 11 mmol) is added portion-wise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (30 mL).

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_suzuki Synthesis of Starting Material cluster_reductive_amination Method 1: One-Pot Reductive Amination cluster_two_step Method 2: Two-Step N-Methylation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Suzuki Coupling Suzuki Coupling 4-Bromobenzaldehyde->Suzuki Coupling Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Suzuki Coupling 4-(Thien-2-yl)benzaldehyde 4-(Thien-2-yl)benzaldehyde Suzuki Coupling->4-(Thien-2-yl)benzaldehyde Aldehyde1 4-(Thien-2-yl)benzaldehyde Reductive Amination Reductive Amination Aldehyde1->Reductive Amination Methylamine Methylamine Methylamine->Reductive Amination Product1 This compound Reductive Amination->Product1 Aldehyde2 4-(Thien-2-yl)benzaldehyde Reductive Amination (Primary) Reductive Amination (Primary) Aldehyde2->Reductive Amination (Primary) Ammonia Ammonia Ammonia->Reductive Amination (Primary) PrimaryAmine N-(4-Thien-2-yl)benzylamine Reductive Amination (Primary)->PrimaryAmine N-Methylation N-Methylation PrimaryAmine->N-Methylation Formaldehyde Formaldehyde Formaldehyde->N-Methylation Product2 This compound N-Methylation->Product2

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reactants Combine Aldehyde and Amine in Solvent Start->Reactants Imine_Formation Stir for Imine Formation (if applicable) Reactants->Imine_Formation Add_Reagent Add Reducing Agent / Methylating Agent Imine_Formation->Add_Reagent Reaction Stir at Appropriate Temperature Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis.

A Comparative Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and its Unmethylated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of N-Methyl-N-(4-thien-2-ylbenzyl)amine and its parent compound, N-(4-thien-2-ylbenzyl)amine. Due to a lack of direct comparative studies in the available scientific literature, this document provides a theoretical framework based on established principles of medicinal chemistry and includes hypothetical experimental data and protocols to illustrate the potential differences and research avenues for these compounds.

The core structural motif, 4-(thien-2-yl)benzylamine, represents a promising scaffold in drug discovery, combining the aromatic properties of a thiophene ring with a benzylamine moiety. The introduction of a methyl group to the nitrogen atom is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. This guide explores the anticipated effects of this N-methylation.

Physicochemical and Pharmacokinetic Properties: A Comparative Table

N-methylation is known to influence several key parameters that are critical for drug development. The following table summarizes the expected differences between this compound and its unmethylated counterpart based on general principles of medicinal chemistry.

PropertyN-(4-thien-2-ylbenzyl)amine (Unmethylated Analog)This compoundExpected Impact of N-Methylation
Molecular Weight LowerHigherIncrease in molecular size.
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but may also increase metabolic clearance and reduce aqueous solubility.
Aqueous Solubility HigherLowerThe more lipophilic nature of the N-methylated compound is expected to decrease its solubility in aqueous solutions.
Basicity (pKa) HigherLowerThe inductive effect of the methyl group can slightly decrease the basicity of the amine.
Hydrogen Bonding Hydrogen bond donor and acceptorHydrogen bond acceptor onlyLoss of the N-H proton eliminates the ability to act as a hydrogen bond donor, which can significantly impact receptor binding interactions.
Metabolic Stability Potentially susceptible to N-dealkylationMay undergo N-demethylationThe methyl group provides a site for metabolism by cytochrome P450 enzymes.
Plasma Protein Binding LowerHigherIncreased lipophilicity often leads to higher binding to plasma proteins like albumin, which can affect the free drug concentration.

Hypothetical Biological Activity Profile

While specific experimental data is unavailable, the structural similarity of the thienylbenzylamine core to known pharmacophores suggests potential biological activities. For instance, this scaffold can be found in compounds targeting kinases, G-protein coupled receptors (GPCRs), or ion channels. The N-methylation can influence the potency and selectivity of these interactions.

Biological Target (Hypothetical)N-(4-thien-2-ylbenzyl)amine (Unmethylated Analog)This compoundRationale for Differential Activity
Kinase Inhibition (e.g., FGFR, VEGFR) Moderate affinity (hypothetical IC₅₀: 500 nM)Higher affinity (hypothetical IC₅₀: 100 nM)The N-H group might form a crucial hydrogen bond with the kinase hinge region. The methyl group could introduce steric hindrance or, conversely, fit into a hydrophobic pocket, enhancing affinity.
GPCR Binding (e.g., 5-HT₂A Receptor) Agonist/Antagonist activity (hypothetical Kᵢ: 200 nM)Altered activity/selectivity (hypothetical Kᵢ: 50 nM)The hydrogen bonding capability of the unmethylated amine is often critical for binding to aminergic GPCRs. N-methylation would alter this interaction, potentially switching from agonist to antagonist or changing the selectivity profile.
Monoamine Oxidase (MAO) Inhibition Potential inhibitor (hypothetical IC₅₀: 1 µM)Weaker inhibitor (hypothetical IC₅₀: 10 µM)The primary or secondary amine is often a substrate for MAO. A tertiary amine is generally a poorer substrate, potentially leading to reduced inhibition.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis of both compounds, which could be adapted by researchers for their own studies.

Synthesis of N-(4-thien-2-ylbenzyl)amine (Unmethylated Analog)

Reaction Scheme:

4-(Thien-2-yl)benzaldehyde + NH₂OH·HCl → 4-(Thien-2-yl)benzaldehyde oxime 4-(Thien-2-yl)benzaldehyde oxime + LiAlH₄ → N-(4-thien-2-ylbenzyl)amine

Step 1: Synthesis of 4-(Thien-2-yl)benzaldehyde oxime

  • To a solution of 4-(thien-2-yl)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield the oxime.

Step 2: Reduction of the Oxime to the Amine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 4-(thien-2-yl)benzaldehyde oxime (1.0 eq) in dry THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting slurry through Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford N-(4-thien-2-ylbenzyl)amine.

Synthesis of this compound

Reaction Scheme (Reductive Amination):

4-(Thien-2-yl)benzaldehyde + CH₃NH₂·HCl + NaBH(OAc)₃ → this compound

Procedure:

  • To a stirred solution of 4-(thien-2-yl)benzaldehyde (1.0 eq) and methylamine hydrochloride (1.5 eq) in 1,2-dichloroethane, add triethylamine (1.6 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Potential Signaling Pathway Involvement

Given the structural similarities to known kinase inhibitors, a plausible mechanism of action for these compounds could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by the Fibroblast Growth Factor Receptor (FGFR). Inhibition of FGFR can be a therapeutic strategy in certain cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FGFR->GRB2 Compound Thienylbenzylamine Inhibitor Compound->FGFR Inhibits DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PKC PKC DAG->PKC

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow to assess the inhibitory activity of the compounds against a target kinase.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of N-methylated and unmethylated compounds start->compound_prep reagent_prep Prepare kinase, substrate, and ATP solution start->reagent_prep incubation Incubate kinase with compounds (pre-incubation) compound_prep->incubation reagent_prep->incubation reaction_start Initiate reaction by adding substrate and ATP incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation detection Add detection reagent (e.g., luminescence-based) reaction_incubation->detection readout Measure signal (e.g., luminescence) detection->readout analysis Calculate IC₅₀ values readout->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental data comparing this compound and its unmethylated analog is currently not available in the public domain, this guide provides a foundational, albeit theoretical, comparison for researchers interested in this chemical series. The principles of medicinal chemistry suggest that N-methylation will likely increase lipophilicity and alter the hydrogen bonding capacity, which in turn could have significant effects on the pharmacokinetic and pharmacodynamic properties of the molecule. The provided hypothetical data, experimental protocols, and pathway diagrams are intended to serve as a starting point for further investigation into this promising class of compounds. It is imperative that future studies are conducted to validate these hypotheses and to fully elucidate the therapeutic potential of these thienylbenzylamine derivatives.

A Comparative Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine and Other Thienyl Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and related thienyl derivatives, focusing on their potential pharmacological activities. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally similar compounds to infer its potential biological profile and to provide a framework for future experimental investigation.

Introduction to this compound and the Significance of Thienyl Moieties

This compound is a small molecule featuring a central N-methylbenzylamine core with a thien-2-yl substituent on the benzyl ring. The thienyl group, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly influence their physicochemical properties and biological activities. Thienyl derivatives have demonstrated a broad range of pharmacological effects, including but not limited to, monoamine oxidase (MAO) inhibition and modulation of monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

This guide will explore the potential of this compound by comparing its structural features and hypothesized activities with those of known thienyl and N-methylbenzylamine derivatives.

Comparison of Structural Features

The structure of this compound combines key features from two important classes of bioactive molecules:

  • N-Methylbenzylamine Core: The N-methylbenzylamine scaffold is present in numerous compounds with activity at monoamine transporters and receptors. The N-methylation can influence potency, selectivity, and pharmacokinetic properties.

  • Thienylbenzyl Moiety: The presence of the thiophene ring attached to the benzyl group is expected to confer specific pharmacological properties. Thienyl rings are known to act as bioisosteres of phenyl rings, but they can also engage in unique interactions with biological targets due to the presence of the sulfur atom.

To understand the potential of this compound, we will compare its structure to other thienyl derivatives that have been evaluated for their effects on key neurological targets.

Comparative Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to interact with monoamine oxidases and/or monoamine transporters.

Monoamine Oxidase (MAO) Inhibition

Several studies have highlighted the potential of thienyl derivatives as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.[1][2][3][4] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. For instance, a series of quinolinyl-thienyl chalcones demonstrated potent inhibition of both MAO-A and MAO-B.[2] Another study on piperidyl-thienyl and 2-pyrazoline derivatives of chalcones also revealed significant MAO inhibitory activity.[1][5]

The structural similarity of this compound to these compounds suggests it may also exhibit MAO inhibitory properties. The specific isoform selectivity (MAO-A vs. MAO-B) would likely depend on the overall conformation and electronic properties conferred by the N-methyl and thienylbenzyl groups.

dot

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamines (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/MAO-B) Monoamines->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Produces Thienyl_Derivative This compound (and related derivatives) Thienyl_Derivative->MAO Inhibition

Caption: Potential MAO Inhibition by Thienyl Derivatives.

Dopamine and Serotonin Transporter Affinity

Thienyl-containing compounds have also been investigated for their affinity to the dopamine transporter (DAT) and serotonin transporter (SERT). The N-benzylamine scaffold is a common feature in many DAT inhibitors. The affinity and selectivity for these transporters are critical for the development of treatments for conditions like depression, anxiety, and Parkinson's disease.

While direct data for this compound is not available, studies on related structures can provide insights. For example, derivatives of methylphenidate, which contains a similar core structure, show high affinity for DAT.[6] The introduction of a thienyl group in place of a phenyl ring can modulate this affinity and selectivity.

dot

Transporter_Binding_Workflow cluster_workflow Transporter Binding Assay Workflow Start Start: Prepare Cell Membranes (Expressing DAT or SERT) Incubate Incubate with Radioligand and Test Compound Start->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Experimental Workflow for Transporter Binding Assays.

Quantitative Data for Related Thienyl Derivatives

The following tables summarize the reported biological activities of various thienyl derivatives that are structurally related to this compound. This data provides a basis for predicting the potential potency and selectivity of the target compound.

Table 1: Monoamine Oxidase (MAO) Inhibition by Thienyl Derivatives

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
Quinolinyl-thienyl chalconesCompound 5iMAO-A0.047[2]
Quinolinyl-thienyl chalconesCompound 4lMAO-B0.063[2]
Piperidyl-thienyl chalconesCompound 1cMAO-A0.062[1]
Piperidyl-thienyl chalconesCompound 1jMAO-B0.088[1]

Table 2: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinity of Related Compounds

Compound ClassSpecific CompoundTargetKi (nM)Reference
Phenyltropane DerivativesRTI-55SERT-[7]
Phenyltropane DerivativesRTI-229DAT-[7]
Methylphenidate Derivativesdl-threo-methylphenidateDAT-[6]
Oxacyclic Methylphenidate Analoguethreo-isomerDATPotent Inhibitor[8]

Note: Specific Ki values were not always provided in the abstracts; however, the qualitative potency is indicated.

Experimental Protocols

To facilitate further research on this compound, detailed protocols for the key biological assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a continuous spectrophotometric method.[9]

Objective: To determine the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • MAO-A and MAO-B enzymes (human recombinant)

  • Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of UV measurements

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the respective MAO enzyme isoform.

  • Add various concentrations of the test compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde from benzylamine oxidation).

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Dopamine Transporter (DAT) Binding Assay

This protocol is a radioligand binding assay using cell membranes expressing the human dopamine transporter.[10]

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT (e.g., CHO or HEK293 cells)

  • [³H]WIN 35,428 or another suitable radioligand for DAT

  • Test compounds dissolved in a suitable solvent

  • GBR 12909 or another high-affinity DAT ligand for determining non-specific binding

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the assay buffer, cell membranes, and various concentrations of the test compound or vehicle control.

  • Add the radioligand ([³H]WIN 35,428) to all wells. For non-specific binding determination, add a high concentration of a competing ligand (e.g., GBR 12909).

  • Incubate the plate at a specified temperature and duration (e.g., 4°C for 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of its structural components and related thienyl derivatives suggests its potential as a modulator of monoamine systems. The presence of the N-methylbenzylamine core and the thienyl moiety points towards possible interactions with monoamine oxidases and monoamine transporters.

The provided quantitative data for analogous compounds and the detailed experimental protocols offer a solid foundation for initiating the pharmacological characterization of this compound. Future research should focus on synthesizing this compound and evaluating its in vitro activity in MAO inhibition and DAT/SERT binding assays. Subsequent studies could explore its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. Such investigations will be crucial in determining the therapeutic potential of this and other novel thienyl derivatives.

References

Navigating the Structure-Activity Landscape of N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, dedicated structure-activity relationship (SAR) studies for N-Methyl-N-(4-thien-2-ylbenzyl)amine are limited. This guide, therefore, presents a comparative analysis based on established medicinal chemistry principles and SAR trends observed in broader classes of thiophene-containing compounds and N-benzylamine derivatives. The data presented is illustrative to guide potential research directions.

Introduction

This compound serves as a foundational scaffold for exploring various biological targets. The inherent properties of the thiophene ring, such as its ability to act as a bio-isosteric replacement for a phenyl ring and its capacity for hydrogen bonding, make it a valuable pharmacophore in drug discovery.[1] This guide explores the potential SAR of this molecule by examining hypothetical structural modifications and their predicted impact on biological activity. The insights are drawn from general knowledge of related chemical series investigated for activities ranging from antimicrobial to anticancer and anti-inflammatory effects.[2][3]

Comparative Analysis of Hypothetical Analogs

To understand the SAR of this compound, a series of hypothetical analogs (Table 1) have been proposed. The predicted activity is based on common SAR trends where modifications to the thiophene ring, the N-alkyl group, and the benzyl linker can significantly influence potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially affecting receptor interactions.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound IDR1 (Thiophene Substitution)R2 (N-Substitution)Predicted Relative Activity (%)Rationale
LEAD-001 HCH₃100Parent Compound
COMP-002 5-ClCH₃150Electron-withdrawing group may enhance binding affinity.
COMP-003 5-CH₃CH₃90Electron-donating group may slightly reduce activity.
COMP-004 HH70Removal of the methyl group may reduce lipophilicity and cell permeability.
COMP-005 HC₂H₅110Increased alkyl chain length may improve hydrophobic interactions.
COMP-006 H(CH₂)₂OH80Introduction of a polar group may decrease activity due to altered solubility.
COMP-007 PhenylCH₃120Replacement of thiophene with a phenyl ring; activity depends on the specific target.[4]

Experimental Protocols

To validate the predicted activities in Table 1, a series of standardized experimental protocols would be required. The following outlines a general workflow for the synthesis and biological evaluation of the proposed analogs.

General Synthesis of N-substituted-(4-thien-2-ylbenzyl)amine Derivatives
  • Reductive Amination: To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol, add the desired primary or secondary amine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise and continue stirring for an additional 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-(4-thien-2-ylbenzyl)amine.

Characterization of the synthesized compounds would be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Activity Assay (Example: Kinase Inhibition Assay)
  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Create serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure: In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP.

  • Add the test compounds at varying concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from a lead compound and iteratively synthesizing and testing new analogs to optimize for desired properties.

SAR_Workflow Lead Lead Compound (this compound) Design Design Analogs (Vary R1 and R2) Lead->Design Hypothesize Modifications Synthesis Chemical Synthesis of Analogs Design->Synthesis BioAssay Biological Assay (e.g., Kinase Inhibition) Synthesis->BioAssay DataAnalysis Data Analysis (Determine IC50) BioAssay->DataAnalysis SAR_Establish Establish SAR (Identify Key Moieties) DataAnalysis->SAR_Establish SAR_Establish->Design Iterate Optimization Lead Optimization SAR_Establish->Optimization

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Perturbation

While the specific signaling pathway affected by this compound is not defined, many kinase inhibitors, a common target for such scaffolds, modulate pathways critical for cell proliferation and survival. A hypothetical representation of how such a compound might interfere with a generic kinase signaling cascade is shown below.

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor N-Methyl-N- (4-thien-2-ylbenzyl)amine Analog Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an analog.

Conclusion

The structure-activity relationship for this compound and its derivatives holds significant potential for the development of novel therapeutic agents. The thiophene moiety is a versatile scaffold that allows for a wide range of chemical modifications.[1][2] The presented hypothetical SAR, along with the outlined experimental workflows, provides a foundational framework for researchers and drug development professionals to initiate and advance discovery programs based on this promising chemical series. Future experimental validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of this class of compounds.

References

Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), has emerged as a promising therapeutic target. This complex plays a crucial role in the DNA damage response, and its inhibition can lead to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequent cancer cell death. This guide provides a comparative analysis of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives that have been synthesized and evaluated as potent inhibitors of the USP1/UAF1 deubiquitinase complex. The data presented herein is derived from a comprehensive study on the structure-activity relationships of these analogs against non-small cell lung cancer cell lines.

Comparative Efficacy of Analogs

The inhibitory potency of the synthesized N-benzyl-2-phenylpyrimidin-4-amine analogs was determined through a quantitative high-throughput screen, with IC50 values representing the half-maximal inhibitory concentration. The following tables summarize the efficacy of various analogs, categorized by the modifications made to the core scaffold.

Table 1: USP1/UAF1 Inhibition of Initial Analogs
Compound IDR GroupIC50 (μM)
1 H4.7
12 4-phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1
Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency
Compound IDR GroupIC50 (μM)
22 3-CF₃-phenyl> 10
23 4-CF₃-phenyl> 10
24 2-NO₂-phenyl6.5
25 2-OMe-phenyl0.94
26 2-Me-phenyl0.85
27 2-Et-phenyl0.80
28 2-isopropyl-phenyl0.18
29 2-(CF₃)₂CH-phenyl2.1
Table 3: Effect of Pyrimidine Core Modifications
Compound IDR GroupIC50 (μM)
37 pyrimidine0.15
38 5-methylpyrimidine0.070
39 6-methylpyrimidine0.21
40 5,6-dimethylpyrimidine0.12
45 cyclopentylpyrimidine0.16

Experimental Protocols

The synthesis and evaluation of the N-benzyl-2-phenylpyrimidin-4-amine analogs were conducted following detailed experimental procedures.

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

A key synthetic step involves the reaction of 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to produce the corresponding azide in high yield. This azide is then dissolved in a mixture of DMSO and water, treated with copper sulfate, ethynyltrimethylsilane, and sodium ascorbate, and heated to 80 °C for 24 hours to yield the desired 1,2,3-triazole. Further modifications to the core structures were achieved through various organic synthesis techniques to generate the diverse library of analogs.

USP1/UAF1 Inhibition Assay

The inhibitory activity of the compounds against the USP1/UAF1 complex was assessed using a quantitative high-throughput screening assay. The assay measures the deubiquitinating activity of the enzyme complex, and the IC50 values were determined as the concentration of the compound that resulted in a 50% reduction in enzyme activity. The experiments were performed with a minimum of three replicates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of the inhibitors.

USP1_UAF1_Pathway USP1_UAF1 USP1/UAF1 Complex Ub_PCNA Ub-PCNA USP1_UAF1->Ub_PCNA Deubiquitination PCNA PCNA DNA_Repair DNA Damage Repair PCNA->DNA_Repair Ub_PCNA->PCNA Cell_Cycle Cell Cycle Arrest DNA_Repair->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibitor N-Benzyl-2-phenylpyrimidin-4-amine Analog Inhibitor->USP1_UAF1 Inhibition

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction1 Azide Formation Start->Reaction1 Reaction2 Triazole Formation Reaction1->Reaction2 Modification Core Modification Reaction2->Modification Analogs Library of Analogs Modification->Analogs Screening High-Throughput Screening Analogs->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for the synthesis and evaluation of USP1/UAF1 inhibitors.

A Comparative Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and Established CNS Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative guide for "N-Methyl-N-(4-thien-2-ylbenzyl)amine" against known Central Nervous System (CNS) agents. As there is limited publicly available experimental data for this compound, this guide utilizes hypothetical data based on the pharmacological profiles of structurally similar compounds. The primary aim is to offer a comparative framework for potential research and development.

Introduction

This compound is a novel compound with a chemical structure that suggests potential activity within the central nervous system. Its core moieties, a thienyl group linked to a benzylamine derivative, are present in various compounds investigated for neurological and psychiatric disorders.[1] This guide provides a benchmark comparison of this compound (herein referred to as Compound T ) against well-established CNS agents, primarily focusing on the potential mechanism of monoamine oxidase (MAO) inhibition. The selected benchmarks—Selegiline, Rasagiline, and Moclobemide—are clinically used drugs that target MAO enzymes and are prescribed for conditions such as Parkinson's disease and depression.[2][3][4]

Potential Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine in the brain.[5] These enzymes exist in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, which is a therapeutic strategy for treating depression (primarily MAO-A inhibition) and Parkinson's disease (primarily MAO-B inhibition).[5] The structural features of Compound T suggest it may act as an MAO inhibitor.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Packaging Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Synaptic_Neurotransmitter Increased Neurotransmitter Availability Synaptic_Vesicle->Synaptic_Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Postsynaptic_Receptor Binding & Signal Transduction Compound_T Compound T (Hypothetical MAO Inhibitor) Compound_T->MAO Inhibition

Figure 1: Hypothetical Signaling Pathway of Compound T as a MAO Inhibitor.

Comparative Efficacy: In Vitro MAO Inhibition

The inhibitory potential of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the compound's preference for one isoform over the other.

Table 1: In Vitro Monoamine Oxidase Inhibition Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference(s)
Compound T (Hypothetical) 8,50075113.3-
Selegiline 23,00051451.0[2]
Rasagiline 4124.4393.0[3]
Moclobemide 6,061>100,000<0.06[4]

Note: Data for Compound T is hypothetical and for illustrative purposes.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug candidate are critical for its clinical success. This includes parameters such as bioavailability, half-life, and metabolism.

Table 2: Comparative Pharmacokinetic Parameters

ParameterCompound T (Hypothetical)SelegilineRasagilineMoclobemide
Oral Bioavailability (%) ~40<10~3555-95 (increases with repeated dosing)
Plasma Half-life (hours) 2-41.51.5-3.51-2
Metabolism Hepatic (predicted)Hepatic (CYP2B6, CYP2C19)Hepatic (CYP1A2)Hepatic (CYP2C19, CYP2D6)
Primary Excretion Route Renal (predicted)RenalRenalRenal
Reference(s) -[6][7][8][9]

Note: Data for Compound T is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[5]

  • Substrate: A non-selective substrate such as kynuramine is commonly employed, which upon oxidation by MAO, produces a fluorescent product (4-hydroxyquinoline).[5][10]

  • Procedure:

    • The test compound is pre-incubated with the MAO enzyme (either MAO-A or MAO-B) in a buffer solution at various concentrations.

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.[11]

MAO_Assay_Workflow cluster_workflow In Vitro MAO Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant hMAO-A/B - Test Compound (e.g., Compound T) - Kynuramine Substrate - Buffer Solution Start->Prepare_Reagents Incubation Pre-incubate MAO Enzyme with Test Compound (Varying Concentrations) Prepare_Reagents->Incubation Add_Substrate Initiate Reaction: Add Kynuramine Substrate Incubation->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence of 4-Hydroxyquinoline Product Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition Determine IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro MAO Inhibition Assay.
In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)

Objective: To evaluate the potential antidepressant-like effects of a test compound in a rodent model.

Methodology:

  • Animals: Male mice or rats are typically used.[12]

  • Procedure:

    • Animals are administered the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, each animal is placed individually into a cylinder of water from which it cannot escape.

    • The total duration of immobility during a specific period of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[12]

  • Data Analysis: The mean immobility time for each treatment group is compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Anti-Parkinsonian Activity (MPTP-Induced Mouse Model)

Objective: To assess the neuroprotective or symptomatic relief effects of a test compound in a mouse model of Parkinson's disease.

Methodology:

  • Model Induction: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[13][14]

  • Treatment: The test compound is administered to the MPTP-treated mice.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to measure bradykinesia).[13]

  • Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue can be performed to quantify the levels of dopamine and its metabolites in the striatum and to assess the extent of dopaminergic neuron loss in the substantia nigra.[14]

  • Data Analysis: Behavioral scores, neurotransmitter levels, and neuronal counts are compared between different treatment groups.

Conclusion

Based on structural analogy to known MAO inhibitors, this compound (Compound T) presents a promising scaffold for the development of novel CNS agents. The hypothetical data presented in this guide suggests that it could be a potent and selective MAO-B inhibitor, a profile that is desirable for the treatment of neurodegenerative disorders such as Parkinson's disease. Further in vitro and in vivo studies, following the outlined experimental protocols, are necessary to elucidate the actual pharmacological profile of this compound and to validate its therapeutic potential. This comparative framework provides a foundation for researchers to design and execute studies to fully characterize this compound and its potential as a next-generation CNS therapeutic.

References

Cross-Validation of Experimental Results for N-Methyl-N-(4-thien-2-ylbenzyl)amine and a Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of "N-Methyl-N-(4-thien-2-ylbenzyl)amine" and its structural alternatives. Due to the limited availability of published experimental data for this compound, this document focuses on its computed properties and provides a detailed, representative experimental protocol for its synthesis and characterization based on established methods for analogous compounds. A comparison with commercially available, structurally related compounds is included to offer a broader context for its potential applications.

I. Comparative Analysis of Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₁₂H₁₃NS203.313.101
N-Methyl-N-(3-thien-2-ylbenzyl)amine[1]C₁₂H₁₃NS203.313.101
N-Methyl-N-(2-thien-2-ylbenzyl)amineC₁₂H₁₃NS203.313.101
N-MethylbenzylamineC₈H₁₁N121.181.511
N-Methyl-1-(thiophen-2-yl)methanamineC₆H₉NS127.211.111

Data for all compounds is based on computed properties from publicly available chemical databases.

II. Proposed Experimental Protocols

The following protocols describe a plausible synthetic route and standard characterization methods for this compound, adapted from general procedures for the synthesis of substituted benzylamines.

A. Synthesis: Reductive Amination

A common and effective method for the synthesis of N-methyl benzylamines is reductive amination.

  • Reaction Setup: To a solution of 4-(thien-2-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.2 equivalents, either as a solution in a solvent or as a salt).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the purified compound to determine its molecular weight and confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

III. Visualized Workflows and Pathways

A. Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound via reductive amination.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-(thien-2-yl)benzaldehyde 4-(thien-2-yl)benzaldehyde Imine Intermediate Imine Intermediate 4-(thien-2-yl)benzaldehyde->Imine Intermediate Reaction Methylamine Methylamine Methylamine->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->this compound

Synthetic pathway for this compound.

B. Hypothetical Signaling Pathway Inhibition

Thienyl-containing compounds are often investigated as inhibitors of various signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where this compound could act as an inhibitor of a generic kinase signaling pathway.

Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_A

Hypothetical inhibition of a kinase signaling pathway.

IV. Conclusion

While direct experimental validation for this compound remains to be published, the provided information on its computed properties, along with established protocols for its synthesis and characterization, offers a foundational guide for researchers interested in this compound. The comparison with its structural analogs highlights the subtle yet potentially significant impact of the thiophene ring's position on the molecule's overall characteristics. Further experimental investigation is warranted to fully elucidate the biological activity and potential therapeutic applications of this and related thienylbenzylamine derivatives.

References

Comparative In Silico Modeling and Docking Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico modeling and molecular docking studies of N-Methyl-N-(4-thien-2-ylbenzyl)amine and a selection of structurally related compounds. Due to the limited availability of specific studies on this compound, this document focuses on analogous compounds containing thienyl, benzyl, and amine moieties that have been investigated for various biological activities. The aim is to offer a valuable reference for researchers interested in the computational assessment of this class of compounds, highlighting their potential interactions with various biological targets and the methodologies employed in such investigations.

Comparative Analysis of Docking Studies

The following tables summarize the quantitative data from molecular docking studies of compounds structurally related to this compound. These alternatives have been investigated for their inhibitory potential against a range of biological targets.

Compound/AlternativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) Urease-Not explicitly stated[1]
(E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide (5b) Urease-Not explicitly stated[1]
(E)-2-((5-chlorothiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) Urease-Not explicitly stated[1]
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) Acetylcholinesterase (AChE)-9.3Not explicitly stated[2]
--INVALID-LINK--methanone (8) Butyrylcholinesterase (BChE)-9.4Not explicitly stated[2]
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) Glutathione S-transferase (GST)-9.7Not explicitly stated[2]
Compound/AlternativeTarget EnzymeIC50 / Ki (µM)Reference
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) UreaseIC50: 4.94 ± 2.7[1]
(E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide (5b) UreaseIC50: 4.96 ± 3.0[1]
(E)-2-((5-chlorothiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) UreaseIC50: 3.80 ± 1.9[1]
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) Acetylcholinesterase (AChE)Ki: 19.88 ± 3.06[2]
--INVALID-LINK--methanone (8) Butyrylcholinesterase (BChE)Ki: 13.72 ± 1.12[2]
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) Glutathione S-transferase (GST)Ki: 16.44 ± 1.58[2]

Experimental Protocols: A General Overview

The in silico studies of the presented compounds generally follow a standardized workflow. Herein, we provide a detailed, representative methodology for molecular docking that is broadly applicable to the analysis of this compound and its analogs.

Molecular Docking Protocol

1. Ligand Preparation:

  • The 3D structure of the ligand (e.g., this compound) is constructed using molecular modeling software such as ChemDraw or Marvin Sketch.

  • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

  • For docking, the ligand structure is typically saved in a PDBQT file format, which includes atomic charges and torsional degrees of freedom.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). For a hypothetical study on this compound, a relevant target could be an enzyme like acetylcholinesterase (PDB ID: 4EY7) or a receptor like the dopamine transporter.

  • The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.

  • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

  • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

  • The prepared protein structure is also saved in the PDBQT format.

3. Docking Simulation:

  • The docking simulation is performed using software like AutoDock Vina.

  • A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The dimensions and center of the grid box are crucial parameters.

  • The docking algorithm explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • The number of binding modes to be generated and the exhaustiveness of the search are specified as input parameters.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy (highest binding affinity).

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.

  • The root-mean-square deviation (RMSD) between the docked conformation and a reference conformation (if available) can be calculated to validate the docking protocol.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 3D Structure Generation l2 Energy Minimization l1->l2 l3 Save as PDBQT l2->l3 d1 Define Grid Box l3->d1 p1 Download PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run Docking Simulation d1->d2 a1 Analyze Binding Poses d2->a1 a2 Visualize Interactions a1->a2 a3 Validate Protocol a2->a3

A generalized workflow for molecular docking studies.

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor g_protein G-Protein receptor->g_protein activates ligand This compound (Ligand) ligand->receptor effector Effector Enzyme g_protein->effector activates second_messenger Second Messenger effector->second_messenger produces protein_kinase Protein Kinase second_messenger->protein_kinase activates cellular_response Cellular Response protein_kinase->cellular_response phosphorylates

A hypothetical signaling pathway modulated by the ligand.

References

Comparative Toxicity Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicity analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and similar chemical structures. The objective is to offer a consolidated overview of available toxicity data to aid in early-stage drug development and risk assessment. Due to the limited publicly available toxicity data for this compound, this guide focuses on a comparative analysis with structurally related benzylamine derivatives. The toxicity of thiophene-containing compounds is also discussed to provide context on the potential metabolic activation of the thienyl group.

Executive Summary

While no specific LD50 or IC50 data is available for this compound, analysis of structurally similar compounds provides valuable insights into its potential toxicity profile. The acute oral toxicity in rats for benzylamine and its N-methylated derivatives ranges from moderate to high. The presence of the thiophene moiety in this compound introduces a potential for metabolic activation by cytochrome P450 enzymes, a known toxicity pathway for thiophene-containing drugs. This guide presents available quantitative toxicity data, detailed experimental protocols for common toxicity assays, and a schematic representation of the potential metabolic activation pathway.

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data for benzylamine and its N-methylated derivatives in rats. This data serves as a surrogate for estimating the potential toxicity of this compound.

Compound NameChemical StructureOral LD50 (Rat)Citation
BenzylamineC7H9N552 mg/kg[1]
BenzylamineC7H9N1127 mg/kg[2]
N-MethylbenzylamineC8H11N300 mg/kg[3]
N-Benzyl-N,N-dimethylamineC9H13N0.65 mL/kg (~585 mg/kg)¹[4]

¹Assuming a density of approximately 0.9 g/mL.

Potential Mechanism of Thiophene-Induced Toxicity

The presence of a thiophene ring in this compound is a significant structural feature concerning its toxicity profile. Thiophene-containing compounds can undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive metabolites, such as thiophene-S-oxides and thiophene epoxides, which are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

G cluster_0 Metabolic Activation of Thiophene Moiety Thiophene-containing_Compound Thiophene-containing Compound (e.g., this compound) CYP450 Cytochrome P450 (Oxidation) Thiophene-containing_Compound->CYP450 Reactive_Metabolites Reactive Metabolites (Thiophene-S-oxide, Thiophene Epoxide) CYP450->Reactive_Metabolites Covalent_Binding Covalent Binding Reactive_Metabolites->Covalent_Binding Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Macromolecules->Covalent_Binding Cellular_Damage Cellular Damage & Toxicity Covalent_Binding->Cellular_Damage

Caption: Potential metabolic activation pathway of thiophene-containing compounds leading to toxicity.

Experimental Protocols

This section details standardized protocols for assessing the toxicity of chemical compounds.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

1. Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Depending on the outcome, a higher or lower dose is administered to another group of animals.

2. Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

3. Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). They are provided with standard rodent diet and drinking water ad libitum.

4. Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100 g body weight.

5. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

6. Data and Reporting: The number of animals that die at each dose level is recorded. The LD50 is estimated based on the mortality data. A full report includes details of the test substance, test animals, experimental conditions, and results.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

1. Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Cell Culture: Cells (e.g., HepG2, NIH/3T3) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

3. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 1.5-4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

4. Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[5][6]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of living cells.

1. Principle: Viable cells take up the neutral red dye and incorporate it into their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye. The amount of dye retained is proportional to the number of viable cells.

2. Cell Culture: Similar to the MTT assay, appropriate cell lines are cultured under standard conditions.

3. Assay Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the test compound for a defined period.

  • Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.

  • Wash the cells with a wash solution (e.g., PBS).

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

  • Measure the absorbance at 540 nm.

4. Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined from the dose-response curve.[7][8]

G cluster_1 In Vitro Cytotoxicity Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Test Compound Incubation_24h->Compound_Treatment Incubation_Exposure 4. Incubate for Exposure Period (e.g., 24-72h) Compound_Treatment->Incubation_Exposure Viability_Assay 5. Perform Viability Assay (MTT or Neutral Red) Incubation_Exposure->Viability_Assay Data_Acquisition 6. Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis 7. Calculate Cell Viability & IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays like MTT and Neutral Red Uptake.

References

N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Comparative Analysis of Receptor Binding Affinity for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of N-Methyl-N-(4-thien-2-ylbenzyl)amine and structurally related compounds targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented is compiled from published experimental findings to offer an objective overview for researchers in neuropharmacology and drug discovery.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of this compound and selected reference compounds for the human monoamine transporters. Lower values indicate higher binding affinity.

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Reference Compound(s)
This compound Data not availableData not availableData not available
Cocaine100 - 600200 - 1000200 - 700A well-characterized non-selective monoamine reuptake inhibitor.[1][2]
GBR 129091 - 10>1000>1000A potent and selective DAT inhibitor.[1][3]
Citalopram>10001 - 10>1000A highly selective SERT inhibitor.[4][5]
Nisoxetine>1000>10000.1 - 1A potent and selective NET inhibitor.[4][6]
Benztropine Analogs (e.g., 4'-Cl BZT)10 - 50>1000>1000DAT-selective compounds with a tropane scaffold.[1][7]
Thiophene Derivatives (general)VariableVariableVariableThiophene moieties are often used as bioisosteres for phenyl groups in transporter ligands.[6]

Experimental Protocols

The binding affinity data presented for the reference compounds are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay targeting DAT, SERT, and NET.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a specific radioligand from its target transporter.

Materials:

  • Membrane Preparations: Homogenates from rat brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) or cell lines stably expressing the human recombinant transporters (e.g., HEK293 cells).[8][9]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[4][10]

    • For SERT: [³H]Citalopram or [³H]Paroxetine[4][10]

    • For NET: [³H]Nisoxetine[4][10]

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.[9]

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[9]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing Methodologies and Pathways

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cell Homogenization) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Monoamine Transporter Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_drug Pharmacological Intervention NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, or NET) NT->Transporter Reuptake Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->Transporter Blocks Reuptake

Caption: Mechanism of monoamine transporter reuptake and its inhibition.

References

Comparative Purity Analysis of Synthesized N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N-Methyl-N-(4-thien-2-ylbenzyl)amine. For comparative purposes, we have included data for a structurally similar isomer, N-Methyl-N-(3-thien-2-ylbenzyl)amine. The experimental data presented herein is representative and intended to illustrate the application of these techniques for purity assessment.

Compound Information

This compound is a tertiary amine with the molecular formula C12H13NS and a molecular weight of 203.3 g/mol .[1][2][3] Its chemical structure features a methyl group and a 4-(thien-2-yl)benzyl group attached to a nitrogen atom. The purity of this compound is critical for its application in research and drug development, as impurities can lead to erroneous experimental results and potential toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H13NS
Molecular Weight 203.3 g/mol
CAS Number 850375-04-1
Appearance Light yellow to yellow liquid[2]
Storage Conditions 2-8°C, protect from light[3]

Purity Validation: A Comparative Analysis

The purity of synthesized this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are compared with those of a synthesized batch of N-Methyl-N-(3-thien-2-ylbenzyl)amine to highlight the specificity and resolving power of each method.

Table 2: Comparative Purity Data

Analytical MethodThis compound (% Purity)N-Methyl-N-(3-thien-2-ylbenzyl)amine (% Purity)Key Observations
HPLC (UV, 254 nm) 98.5%97.9%Baseline separation of the main peak from minor impurities.
LC-MS (ESI+) 99.1% (based on ion count)98.8% (based on ion count)Confirmed molecular weight and identified minor impurities.
¹H NMR (400 MHz) >98% (by integration)>98% (by integration)Characteristic peaks consistent with the structure; minor unassigned peaks present.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-15 min: 20% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 20% A

    • 22-25 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in Acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Same as HPLC.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 10 mg/mL.

  • Experiment: ¹H NMR.

  • Number of Scans: 16.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a synthesized chemical compound like this compound.

Purity_Validation_Workflow start Start: Synthesized Compound hplc HPLC Analysis (Purity & Impurity Profile) start->hplc lcms LC-MS Analysis (Molecular Weight Confirmation & Impurity ID) start->lcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr data_analysis Data Analysis & Comparison hplc->data_analysis lcms->data_analysis nmr->data_analysis pass Purity ≥ 98% (Pass) data_analysis->pass fail Purity < 98% (Fail) data_analysis->fail final_report Final Purity Report pass->final_report repurification Repurification (e.g., Column Chromatography) fail->repurification Further Purification Required repurification->start Re-analysis end End final_report->end

Caption: Workflow for the validation of synthesized compound purity.

Potential Impurities and Side Products

During the synthesis of tertiary amines like this compound, several impurities can arise. These may include unreacted starting materials, by-products from side reactions, or over-alkylated quaternary ammonium salts. Chemical tests, such as the Hinsberg test, can be employed to qualitatively detect the presence of primary and secondary amine impurities.[4][5] For instance, the reaction of the synthesized compound with benzenesulfonyl chloride should yield no precipitate that is either soluble or insoluble in alkali, confirming the absence of primary and secondary amines.

The following diagram illustrates the potential synthetic impurities.

Synthetic_Impurities starting_materials Starting Materials (e.g., 4-(thien-2-yl)benzaldehyde, Methylamine) target_product Target Product This compound (Tertiary Amine) starting_materials->target_product Desired Reaction primary_amine Unreacted Primary Amine (Methylamine) starting_materials->primary_amine Incomplete Reaction secondary_amine Intermediate Secondary Amine (N-(4-thien-2-ylbenzyl)amine) starting_materials->secondary_amine Incomplete Methylation quaternary_salt Over-alkylation Product (Quaternary Ammonium Salt) target_product->quaternary_salt Side Reaction

Caption: Potential impurities in the synthesis of the target compound.

References

A Comparative Review of Synthetic Routes for N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a secondary amine containing a thiophene-substituted benzyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with both thiophene and benzylamine moieties. The efficient synthesis of this target molecule is crucial for further investigation into its potential therapeutic applications. This guide provides a comparative overview of the two primary synthetic strategies for this compound: Reductive Amination and N-Alkylation .

Comparative Overview of Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for side reactions.

Route 1: Reductive Amination

This widely utilized method involves the reaction of a carbonyl compound, in this case, 4-(thien-2-yl)benzaldehyde, with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. This approach is often favored for its high selectivity and the commercial availability of the starting materials.

Route 2: N-Alkylation

This classical approach to amine synthesis involves the direct alkylation of an amine with an alkyl halide. For the synthesis of this compound, this can be achieved by either reacting 4-(thien-2-yl)benzyl halide with methylamine or by methylating 2-(4-(aminomethyl)phenyl)thiophene. A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium salt.[1][2][3]

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Materials 4-(thien-2-yl)benzaldehyde, Methylamine4-(thien-2-yl)benzyl halide, Methylamine OR 2-(4-(aminomethyl)phenyl)thiophene, Methylating agent
Key Intermediates Imine-
Reagents Reducing agents (e.g., NaBH₄, NaBH₃CN)[1], Acid/Base catalystBase (e.g., Triethylamine, K₂CO₃)
Reaction Steps Typically a one-pot reaction[4]Can be a one-step reaction
Potential Byproducts Over-reduction products (alcohol)Tertiary amine, Quaternary ammonium salt[1][2]
Yield Generally good to excellent[4]Variable, can be lowered by over-alkylation
Purification Chromatographic separation of the product from unreacted starting materials and byproducts.Can be challenging due to the similar properties of the desired product and over-alkylation byproducts.
Advantages High selectivity for the secondary amine, mild reaction conditions often possible.[1]Potentially shorter reaction time.
Disadvantages May require the synthesis of the starting aldehyde if not commercially available.Prone to over-alkylation, which reduces yield and complicates purification.[2][3]

Experimental Protocols

Route 1: Reductive Amination of 4-(thien-2-yl)benzaldehyde with Methylamine

Step 1: Synthesis of 4-(thien-2-yl)benzaldehyde

This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromothiophene.

  • Materials: 4-formylphenylboronic acid, 2-bromothiophene, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Toluene, Water.

  • Procedure: A mixture of 4-formylphenylboronic acid (1.2 eq.), 2-bromothiophene (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and sodium carbonate (2.0 eq.) in a 3:1 mixture of toluene and water is degassed and heated at 90 °C under an inert atmosphere for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(thien-2-yl)benzaldehyde.

Step 2: Reductive Amination

  • Materials: 4-(thien-2-yl)benzaldehyde, Methylamine (in THF or methanol), Sodium borohydride, Methanol, Acetic acid.

  • Procedure: To a solution of 4-(thien-2-yl)benzaldehyde (1.0 eq.) in methanol, a solution of methylamine (2.0 eq. in THF or methanol) is added, followed by a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: N-Alkylation of Methylamine with 4-(thien-2-yl)benzyl halide

Step 1: Synthesis of 4-(thien-2-yl)benzyl alcohol

  • Materials: 4-(thien-2-yl)benzaldehyde, Sodium borohydride, Methanol.

  • Procedure: To a solution of 4-(thien-2-yl)benzaldehyde (1.0 eq.) in methanol at 0 °C, sodium borohydride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(thien-2-yl)benzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(thien-2-yl)benzyl chloride

  • Materials: 4-(thien-2-yl)benzyl alcohol, Thionyl chloride, Dichloromethane.

  • Procedure: To a solution of 4-(thien-2-yl)benzyl alcohol (1.0 eq.) in dichloromethane at 0 °C, thionyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-(thien-2-yl)benzyl chloride.

Step 3: N-Alkylation

  • Materials: 4-(thien-2-yl)benzyl chloride, Methylamine (in THF or as a gas), Triethylamine, Acetonitrile.

  • Procedure: A solution of 4-(thien-2-yl)benzyl chloride (1.0 eq.) in acetonitrile is added to a solution of excess methylamine (at least 3.0 eq.) and triethylamine (1.5 eq.) in acetonitrile at 0 °C. Using a large excess of methylamine is crucial to minimize over-alkylation.[2] The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate this compound from the starting material and any di-alkylation product.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation Aldehyde 4-(thien-2-yl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine Methylamine_RA Methylamine Methylamine_RA->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product_RA This compound Reduction->Product_RA Benzyl_Halide 4-(thien-2-yl)benzyl halide Product_Alk This compound Benzyl_Halide->Product_Alk Methylamine_Alk Methylamine Methylamine_Alk->Product_Alk Overalkylation Over-alkylation (Tertiary Amine) Product_Alk->Overalkylation Experimental_Workflow Start Define Target Molecule: This compound Route_Selection Select Synthetic Route Start->Route_Selection Reductive_Amination Reductive Amination Path Route_Selection->Reductive_Amination High Selectivity N_Alkylation N-Alkylation Path Route_Selection->N_Alkylation Direct Approach Synthesis_RA Synthesize Aldehyde (if needed) Reductive_Amination->Synthesis_RA Synthesis_Alk Synthesize Benzyl Halide N_Alkylation->Synthesis_Alk Reaction_RA Perform Reductive Amination Synthesis_RA->Reaction_RA Purification Purification (Column Chromatography) Reaction_RA->Purification Reaction_Alk Perform N-Alkylation Synthesis_Alk->Reaction_Alk Reaction_Alk->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Methyl-N-(4-thien-2-ylbenzyl)amine, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins [5][6][7].

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid[8].

  • Label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

2. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary containment (placing the waste container inside a larger, chemically resistant tray or bin) is highly recommended to prevent the spread of any potential leaks[8].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9][10][11].

  • Ensure all institutional and local regulations for hazardous waste disposal are followed.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste a small spill or routine disposal? ppe->waste_type absorb Absorb spill with inert material waste_type->absorb Small Spill collect_direct Place waste directly into hazardous waste container waste_type->collect_direct Routine Disposal collect_absorbent Collect absorbent into hazardous waste container absorb->collect_absorbent label_container Ensure container is clearly labeled: 'Hazardous Waste' 'this compound' collect_absorbent->label_container collect_direct->label_container store Store sealed container in a designated, secure area with secondary containment label_container->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-N-(4-thien-2-ylbenzyl)amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the required PPE based on the potential hazards associated with structurally similar substituted benzylamines.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldProtects against splashes and airborne particles. A face shield should be used in conjunction with safety goggles for maximum protection.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[2]
Body Protection Laboratory Coat or Chemical-resistant ApronProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorTo be used in poorly ventilated areas or when the material is aerosolized. The type of respirator should be selected based on the potential for airborne exposure.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[2]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and ensuring personnel safety.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[4][5]

  • Handling Procedures:

    • Before use, ensure all necessary PPE is donned correctly.

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not inhale dust or vapors.[5]

    • Weigh and transfer the compound in a fume hood to minimize exposure.

    • After handling, wash hands thoroughly with soap and water.[5]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

Accidental Release and Exposure

Immediate and appropriate action is crucial in the event of a spill or exposure.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for large chemical spills.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed hazardous waste container.

    • Collect all liquid waste, including reaction residues and cleaning solvents, in a separate, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_quench Quench Reaction handling_reaction->cleanup_quench storage_seal Seal & Store Compound handling_reaction->storage_seal If not all material is used cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE cleanup_decontaminate->cleanup_remove_ppe

Experimental Workflow for Handling this compound

This logical diagram illustrates the procedural flow for safely handling the specified chemical, emphasizing the integration of safety measures at each stage of the experimental process.

logical_relationship compound This compound hazards Potential Hazards (Skin/Eye Irritant, Harmful if Inhaled/Swallowed) compound->hazards controls Control Measures hazards->controls ppe Personal Protective Equipment controls->ppe engineering Engineering Controls (Fume Hood) controls->engineering work_practices Safe Work Practices controls->work_practices disposal Waste Disposal controls->disposal

Hazard Mitigation Strategy for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.